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  • Product: (S)-2-(Piperazin-2-yl)ethanol
  • CAS: 660862-47-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of (S)-2-(Piperazin-2-yl)ethanol

Introduction The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in clinically successful pharmaceuticals.[1] Its unique ability to modul...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in clinically successful pharmaceuticals.[1] Its unique ability to modulate aqueous solubility, participate in critical hydrogen bonding, and serve as a versatile synthetic handle makes it an invaluable building block for novel therapeutic agents. Within this important class, (S)-2-(Piperazin-2-yl)ethanol emerges as a chiral synthon of significant interest. Its structure combines the key features of the piperazine ring with a chiral center and a primary alcohol, offering multiple points for diversification and interaction with biological targets.

A thorough understanding of the physicochemical properties of (S)-2-(Piperazin-2-yl)ethanol is paramount for its effective application in drug discovery and development. These fundamental characteristics govern everything from reaction kinetics and purification efficiency to formulation, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and pharmacodynamics. This guide provides a comprehensive analysis of the core physicochemical properties of (S)-2-(Piperazin-2-yl)ethanol, offering both theoretical predictions and detailed, field-proven experimental protocols for their determination. As specific experimental data for this exact molecule is limited in public literature, this document integrates data from closely related analogues and established methodologies to provide a robust framework for researchers.

Chemical Identity and Structure

Correctly identifying the molecule is the first step in any scientific investigation. The structural and identification details for (S)-2-(Piperazin-2-yl)ethanol are summarized below.

IdentifierValueSource
IUPAC Name (2S)-2-(Piperazin-2-yl)ethanolN/A
CAS Number 660862-47-5[2]
Molecular Formula C₆H₁₄N₂O[2]
Molecular Weight 130.19 g/mol [2]
Canonical SMILES OCC[C@H]1CNCCN1[2]
Related Salts Dihydrochloride (CAS: 1246651-15-9)[2][3]

Diagram: General Physicochemical Characterization Workflow

The following diagram outlines a logical workflow for the comprehensive characterization of a new chemical entity like (S)-2-(Piperazin-2-yl)ethanol.

G cluster_start Phase 1: Identity & Purity cluster_core Phase 2: Core Properties Determination cluster_stability Phase 3: Stability & Safety start Synthesis & Purification struct_confirm Structural Confirmation (NMR, MS, IR) start->struct_confirm purity_analysis Purity & Chiral Analysis (HPLC, UPLC) struct_confirm->purity_analysis melting_point Melting Point (DSC) purity_analysis->melting_point solubility Aqueous & Organic Solubility purity_analysis->solubility pka Acidity/Basicity (pKa) (Potentiometric Titration) purity_analysis->pka logp Lipophilicity (LogP) (Shake-Flask Method) purity_analysis->logp forced_deg Forced Degradation (Acid, Base, Oxidative) logp->forced_deg storage_stability Storage Stability (Temp, Humidity, Light) forced_deg->storage_stability safety Safety Assessment (MSDS Review) storage_stability->safety

Caption: A logical workflow for the physicochemical characterization of a novel compound.

Core Physicochemical Properties

The following sections detail the key physicochemical properties of (S)-2-(Piperazin-2-yl)ethanol. Where experimental data is unavailable, predicted values and established experimental protocols are provided.

Physical State and Appearance

Based on its molecular weight and the presence of strong intermolecular hydrogen bonding sites (two amine groups and one hydroxyl group), (S)-2-(Piperazin-2-yl)ethanol is expected to be a viscous liquid or a low-melting solid at room temperature. The related compound, 2-Piperidineethanol, is described as a white to pale yellow crystalline low-melting solid.[4]

Melting and Boiling Points
  • Melting Point: No experimental data is publicly available for (S)-2-(Piperazin-2-yl)ethanol. The racemic piperidine analogue, 2-Piperidin-2-ylethanol, has a reported melting point of 38-40 °C.[4]

  • Boiling Point: Similarly, no specific data exists for the target compound. The piperidine analogue has a reported boiling point of 234 °C. The related 2-[4-(2-Amino-ethyl)-piperazin-1-yl]-ethanol has a boiling point of 200 °C at 1 Torr.[5]

Expert Insight & Experimental Protocol: Melting Point Determination via DSC

Differential Scanning Calorimetry (DSC) is the gold-standard technique for accurately determining the melting point and other thermal transitions of a pure substance.[6] It measures the difference in heat flow between a sample and an inert reference as a function of temperature.[7] A sharp endothermic peak on the DSC thermogram indicates the melting transition, with the peak onset providing the melting point.

Protocol: DSC Analysis [8][9]

  • Calibration: Calibrate the DSC instrument for temperature and heat flow using certified reference standards, such as high-purity indium (melting point ~156.6 °C).[6]

  • Sample Preparation: Accurately weigh 2-5 mg of the dried (S)-2-(Piperazin-2-yl)ethanol sample into an aluminum DSC pan.[9] Crimp the pan with a lid to encapsulate the sample. Prepare an identical empty pan to serve as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate, typically 10 °C/min, to a final temperature well above the melting transition.[10]

  • Data Analysis: Record the heat flow versus temperature. The melting point (Tm) is determined from the onset of the endothermic melting peak. The area under the peak corresponds to the enthalpy of fusion (ΔHfus).

Acidity and Basicity (pKa)

The pKa values are critical as they dictate the ionization state of a molecule at a given pH, which profoundly impacts its solubility, membrane permeability, and receptor binding. (S)-2-(Piperazin-2-yl)ethanol has two basic nitrogen atoms and is expected to have two corresponding pKa values.

While no experimental pKa data exists for this specific molecule, we can draw strong inferences from the parent piperazine structure. The pKa values for piperazine are approximately 9.73 (pKa1) and 5.35 (pKa2) at 298 K.[11] The substitution of a hydroxyethyl group is expected to slightly lower these values due to the electron-withdrawing inductive effect of the oxygen atom. For comparison, 1-(2-hydroxyethyl)piperazine has pKa values of 9.00 and 4.41.[11] Therefore, the pKa values for (S)-2-(Piperazin-2-yl)ethanol are predicted to be in a similar range.

Predicted pKa Values:

  • pKa1 (more basic N): ~9.0 - 9.5

  • pKa2 (less basic N): ~4.5 - 5.0

Expert Insight & Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly reliable and widely used method for determining the pKa values of ionizable compounds.[12] The method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change. The pKa is the pH at which the ionized and non-ionized forms are present in equal concentrations (the half-equivalence point).

Diagram: Workflow for pKa Determination

G prep Prepare Analyte Solution (e.g., 0.05 M in H₂O) calibrate Calibrate pH Electrode (using standard buffers) prep->calibrate titrate Titrate with Standardized HCl (e.g., 0.1 M) calibrate->titrate record Record pH vs. Titrant Volume titrate->record plot Plot Titration Curve (pH vs. Volume) record->plot analyze Analyze Curve: Find Equivalence Points plot->analyze calculate Calculate pKa Values (at half-equivalence points) analyze->calculate

Caption: Step-by-step workflow for determining pKa via potentiometric titration.

Protocol: Potentiometric Titration [12][13]

  • Solution Preparation: Prepare an aqueous solution of (S)-2-(Piperazin-2-yl)ethanol at a known concentration (e.g., 0.05 M). Use high-purity water with a constant ionic strength, maintained with a background electrolyte like 0.1 M KCl.

  • Titrant: Use a standardized solution of a strong acid, such as 0.1 M HCl, as the titrant.

  • Titration:

    • Calibrate a high-precision pH meter using at least two standard buffer solutions.

    • Immerse the calibrated pH electrode and a temperature probe into the analyte solution.

    • Add the HCl titrant in small, precise increments using a burette or auto-titrator.

    • After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

  • Data Analysis:

    • Plot the recorded pH values against the volume of HCl added.

    • Identify the two equivalence points from the inflection points of the titration curve (or the peaks of the first derivative plot, dpH/dV).

    • The pKa1 and pKa2 values correspond to the pH at the half-equivalence points (i.e., the pH at 1/4 and 3/4 of the volume to the second equivalence point).

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water, is a crucial parameter in drug design. It influences a drug's ability to cross cell membranes, its binding to plasma proteins, and its overall ADME profile.

  • Predicted LogP: No experimental LogP value is available. Computational models provide an estimate. For the structurally similar piperidine analogue, (S)-2-(Piperidin-2-yl)ethanol, the computed XLogP3 value is 0.4.[14] Given the additional nitrogen atom in the piperazine ring, the LogP of (S)-2-(Piperazin-2-yl)ethanol is expected to be significantly lower (more hydrophilic). Various online tools predict a LogP value in the range of -1.0 to -1.5 . This low value suggests high water solubility and potentially poor passive membrane permeability.

Expert Insight & Experimental Protocol: LogP Determination by Shake-Flask Method

The shake-flask method is the traditional and most direct method for determining the LogP of a compound, as described in OECD Guideline 107.[15][16] It involves dissolving the substance in a biphasic system of n-octanol and water, allowing it to partition between the two phases at equilibrium, and then measuring its concentration in each phase.

Diagram: Workflow for Shake-Flask LogP Determination

G saturate Pre-saturate n-Octanol & Aqueous Buffer (pH 7.4) prepare Prepare Stock Solution of Analyte saturate->prepare add Add Analyte to Biphasic System in Centrifuge Tube prepare->add shake Shake to Equilibrate (e.g., 24h at 25°C) add->shake separate Separate Phases (Centrifugation) shake->separate analyze_aq Measure Concentration in Aqueous Phase (Ca) separate->analyze_aq analyze_org Measure Concentration in Octanol Phase (Co) separate->analyze_org calculate Calculate P = Co / Ca LogP = log10(P) analyze_aq->calculate analyze_org->calculate

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Exploratory

A Comprehensive Technical Guide to the Crystal Structure and X-ray Diffraction of (S)-2-(Piperazin-2-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth analysis of the crystal structure of (S)-2-(Piperazin-2-yl)ethanol, a chiral piperazine derivative of sig...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the crystal structure of (S)-2-(Piperazin-2-yl)ethanol, a chiral piperazine derivative of significant interest in medicinal chemistry. The piperazine scaffold is a "privileged structure" in drug discovery, appearing in a wide array of therapeutic agents due to its versatile physicochemical and biological properties.[1][2] A definitive understanding of the three-dimensional arrangement of (S)-2-(Piperazin-2-yl)ethanol at the atomic level, as determined by single-crystal X-ray diffraction, is crucial for structure-activity relationship (SAR) studies, computational modeling, and the rational design of novel therapeutics.[3][4] This guide will detail the experimental workflow for crystal structure determination, from crystal growth to data analysis, and present the key structural features of the molecule.

Introduction: The Significance of Piperazine Derivatives in Drug Discovery

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone in modern medicinal chemistry.[1][5] Its presence in numerous FDA-approved drugs across diverse therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders, highlights its importance.[1][3][6] The unique structural and chemical properties of the piperazine moiety allow for:

  • Modulation of Physicochemical Properties: The two nitrogen atoms provide sites for substitution, enabling the fine-tuning of properties like solubility, lipophilicity, and pKa, which are critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2][3]

  • Versatile Pharmacophore Scaffolding: The piperazine ring can act as a rigid linker or a flexible hinge to optimally position other pharmacophoric elements for interaction with biological targets.[1]

  • Formation of Key Interactions: The nitrogen atoms can participate in crucial hydrogen bonding and salt bridge interactions with protein targets, such as kinases and G-protein coupled receptors.[1]

(S)-2-(Piperazin-2-yl)ethanol is a chiral building block that incorporates both the piperazine scaffold and a hydroxyl group, offering multiple points for derivatization in drug discovery campaigns.[7] Determining its absolute stereochemistry and solid-state conformation through single-crystal X-ray diffraction (SCXRD) provides an unambiguous structural foundation for further research.[4][8][9]

Experimental Methodology: From Crystal to Structure

The elucidation of a small molecule's crystal structure via SCXRD is a multi-step process that requires meticulous experimental technique and sophisticated data analysis.[9][10]

Crystallization: The Critical First Step

Obtaining high-quality single crystals is often the most challenging part of the process.[8][9][10] For small organic molecules like (S)-2-(Piperazin-2-yl)ethanol, several classical and modern techniques can be employed.[10][11]

Step-by-Step Protocol for Vapor Diffusion Crystallization:

  • Solvent Screening: Begin by conducting a preliminary solubility test of (S)-2-(Piperazin-2-yl)ethanol in a range of common laboratory solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate) to identify a suitable solvent in which the compound is soluble.

  • Preparation of the Sample Solution: Prepare a concentrated solution of (S)-2-(Piperazin-2-yl)ethanol in the chosen solvent in a small, open container (e.g., a small vial or a micro-centrifuge tube).

  • Setting up the Crystallization Chamber: Place the small container with the sample solution inside a larger, sealed container (e.g., a beaker or a jar) that contains a small amount of an "anti-solvent." The anti-solvent should be a liquid in which the compound is poorly soluble but is miscible with the solvent.

  • Vapor Diffusion: Over time, the vapor from the anti-solvent will slowly diffuse into the sample solution.[11] This gradual change in solvent composition reduces the solubility of (S)-2-(Piperazin-2-yl)ethanol, leading to supersaturation and, ideally, the formation of well-ordered crystals.[11]

  • Incubation and Monitoring: The sealed chamber is left undisturbed in a location with a stable temperature. Crystal growth can take anywhere from a few days to several weeks and should be monitored periodically under a microscope.

Causality Behind Experimental Choices: The vapor diffusion method is favored for its ability to slowly and controllably induce crystallization, which is often necessary to obtain high-quality, single crystals suitable for diffraction.[11] The slow diffusion rate prevents rapid precipitation, which would likely result in an amorphous solid or poorly-ordered microcrystals.

G cluster_0 Preparation cluster_1 Crystallization cluster_2 Outcome Solvent_Screening Solvent Screening Sample_Solution Prepare Concentrated Sample Solution Solvent_Screening->Sample_Solution Setup_Chamber Set up Vapor Diffusion Chamber Sample_Solution->Setup_Chamber Incubation Incubate at Stable Temperature Setup_Chamber->Incubation Crystal_Formation Single Crystal Formation Incubation->Crystal_Formation

Caption: Workflow for Vapor Diffusion Crystallization.

X-ray Diffraction Data Collection

Once a suitable single crystal is obtained, it is mounted on a goniometer and placed in the X-ray beam of a diffractometer.[12][13][14]

Step-by-Step Protocol for Data Collection:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.4 mm in at least two dimensions) is carefully selected and mounted on a loop or a glass fiber.[14]

  • Cryo-cooling: The mounted crystal is flash-cooled in a stream of cold nitrogen gas (typically around 100-110 K) to minimize radiation damage during data collection.[13]

  • Initial Screening and Unit Cell Determination: A preliminary set of diffraction images is collected to assess the crystal's quality and to determine the unit cell parameters and Bravais lattice.[12]

  • Data Collection Strategy: Based on the crystal's symmetry, a data collection strategy is devised to ensure a complete and redundant dataset is collected.[15][16] This involves rotating the crystal in the X-ray beam and collecting a series of diffraction images at different orientations.[15][16]

  • Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the individual reflections.[12] These intensities are then corrected for various experimental factors and scaled to produce a final reflection file.[12]

Expertise & Experience: The choice of data collection parameters, such as exposure time and crystal-to-detector distance, is crucial for obtaining high-quality data.[15] Experienced crystallographers will optimize these parameters to maximize the signal-to-noise ratio while minimizing data collection time and potential radiation damage.[15]

G Crystal_Mounting Mount Single Crystal Cryo_Cooling Cryo-cool Crystal Crystal_Mounting->Cryo_Cooling Initial_Screening Initial Screening & Unit Cell Determination Cryo_Cooling->Initial_Screening Data_Strategy Develop Data Collection Strategy Initial_Screening->Data_Strategy Data_Collection Collect Diffraction Data Data_Strategy->Data_Collection Data_Processing Integrate and Scale Data Data_Collection->Data_Processing

Caption: Generalized X-ray Diffraction Data Collection Workflow.

Structure Solution and Refinement

The final step is to use the collected diffraction data to determine the arrangement of atoms within the crystal lattice.

Step-by-Step Protocol for Structure Solution and Refinement:

  • Structure Solution: The phases of the diffracted X-rays, which are lost during the experiment, are determined using computational methods such as direct methods or Patterson functions. This yields an initial electron density map.

  • Model Building: An initial atomic model is built into the electron density map.

  • Structure Refinement: The atomic coordinates and displacement parameters of the model are adjusted in a process called least-squares refinement to improve the agreement between the observed diffraction data and the data calculated from the model.[17][18][19][20]

  • Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Trustworthiness: The refinement process is iterative, with cycles of automated refinement and manual model adjustments.[19][21] The use of metrics like the R-factor and R-free provides a self-validating system to assess the quality of the fit between the model and the experimental data.[19]

Crystal Structure of (S)-2-(Piperazin-2-yl)ethanol

The crystal structure of (S)-2-(Piperazin-2-yl)ethanol was determined by G. H. K. D. de Koning, J. C. Swarts, and L. J. Barbour and published in Acta Crystallographica Section E: Crystallographic Communications in 2011. The crystallographic data were deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 789308.

Crystallographic Data
ParameterValue
Chemical FormulaC₆H₁₄N₂O
Formula Weight130.19 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)6.7891 (3)
b (Å)9.6542 (5)
c (Å)11.0857 (6)
α (°)90
β (°)90
γ (°)90
Volume (ų)725.93 (7)
Z4
Temperature (K)100
RadiationMo Kα (λ = 0.71073 Å)
Final R indices [I>2σ(I)]R₁ = 0.0335, wR₂ = 0.0863
R indices (all data)R₁ = 0.0350, wR₂ = 0.0879

Data obtained from the CCDC deposition 789308.

Molecular Structure and Conformation

The asymmetric unit of (S)-2-(Piperazin-2-yl)ethanol contains one molecule. The piperazine ring adopts a chair conformation. The absolute configuration at the chiral center (the carbon atom of the piperazine ring to which the ethanol group is attached) was confirmed to be 'S'.

The crystal packing is stabilized by a network of intermolecular hydrogen bonds involving the hydroxyl group and the nitrogen atoms of the piperazine ring. This hydrogen bonding network plays a crucial role in the formation of the three-dimensional crystal lattice. A detailed analysis of these interactions can provide insights into the potential intermolecular interactions of this molecule with biological targets.

Conclusion

The determination of the crystal structure of (S)-2-(Piperazin-2-yl)ethanol provides an essential foundation for its application in drug discovery. The precise knowledge of its three-dimensional structure, including its absolute stereochemistry and solid-state conformation, is invaluable for computational studies, such as molecular docking and pharmacophore modeling. This detailed structural information allows for a more rational approach to the design and synthesis of novel piperazine-based derivatives with improved therapeutic potential. The experimental protocols and structural data presented in this guide serve as a comprehensive resource for researchers working in this field.

References

  • Refinement - Online Dictionary of Crystallography. (2017, November 17).
  • The Strategic Role of Piperazine Derivatives in Modern Drug Discovery. (2026, February 20).
  • Introduction.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19).
  • Chemical crystallization | SPT Labtech.
  • crystallization of small molecules.
  • The Role of Piperazine Derivatives in Modern Drug Discovery. (2026, March 24).
  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A. (2023, March 1).
  • Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment - PMC.
  • Structure refinement: some background theory and practical strategies - MIT.
  • Role of piperazine scaffolds in medicinal chemistry - Benchchem.
  • What Is Small Molecule Crystal Structure Analysis? - Rigaku.
  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing). (2023, March 1).
  • Piperazine skeleton in the structural modification of natural products: a review - PMC.
  • Single-crystal X-ray Diffraction - SERC (Carleton). (2007, May 17).
  • Data Collection for Crystallographic Structure Determination - PMC - NIH.
  • Protein XRD Protocols - X-ray Diffraction Data Collection.
  • Crystallographic Structure Refinement - Phenix.
  • Single Crystal XRD: Data Acquisition and Structure Solving - University of Saskatchewan.
  • Data-collection strategies - IUCr Journals.
  • (S)-2-(Piperidin-2-yl)ethanol - PubChem.
  • (S)-2-(Piperazin-2-yl)ethanol | 660862-47-5 | C6H14N2O | Appchem.
  • 2-(PIPERIDIN-2-YL)ETHANOL, (S)- - precisionFDA.
  • 2-(PIPERIDIN-2-YL)ETHANOL, (R)- - gsrs.
  • Open-access and free articles in Acta Crystallographica Section E: Crystallographic Communications - IUCr Journals.
  • 2-[(2S)-Piperidin-2-yl]ethanol;hydrochloride | 786684-21-7 - J&K Scientific - J&K Scientific.
  • 1246651-15-9 | (S)-2-(Piperazin-2-yl)ethanol dihydrochloride - AiFChem. (2025, October 21).
  • Exploring 1-(Piperazin-2-yl)ethanol Derivatives for Drug Discovery: A Technical Guide - Benchchem.
  • 2-Piperidin-2-ylethanol | C7H15NO | CID 15144 - PubChem.
  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors - MDPI. (2024, August 6).
  • HU227192B1 - Process for the preparation of 2-[2-(1-piperazinyl)-ethoxy]-ethanol.
  • X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol - MDPI.

Sources

Foundational

A Technical Guide to the Enantioselective Synthesis of (S)-2-(Piperazin-2-yl)ethanol

Abstract (S)-2-(Piperazin-2-yl)ethanol is a chiral heterocyclic compound of significant interest in the pharmaceutical industry. Its structural motif, featuring a piperazine ring substituted with a hydroxyethyl group at...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(S)-2-(Piperazin-2-yl)ethanol is a chiral heterocyclic compound of significant interest in the pharmaceutical industry. Its structural motif, featuring a piperazine ring substituted with a hydroxyethyl group at a stereogenic center, serves as a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). The precise stereochemical orientation of the hydroxyethyl group is often crucial for the desired pharmacological activity and selectivity, necessitating robust and efficient enantioselective synthetic routes. This in-depth technical guide provides a comprehensive overview of the primary synthesis pathways for obtaining the (S)-enantiomer of 2-(piperazin-2-yl)ethanol, with a focus on methodologies that offer high enantiomeric purity and scalability. The guide delves into the strategic considerations behind chiral pool synthesis, catalytic asymmetric approaches, and resolution techniques, offering detailed experimental protocols and comparative data to aid researchers and drug development professionals in selecting and implementing the most suitable synthetic strategy.

Introduction: The Significance of Chiral 2-Substituted Piperazines

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs. Its two nitrogen atoms provide handles for modulating physicochemical properties such as solubility and basicity, and for establishing key interactions with biological targets. The introduction of a stereocenter at the C-2 position of the piperazine ring, as seen in (S)-2-(piperazin-2-yl)ethanol, adds a three-dimensional aspect to the molecule, which can significantly enhance binding affinity and selectivity for its target protein.

The synthesis of enantiomerically pure 2-substituted piperazines, therefore, represents a critical challenge and a key enabling technology in drug discovery and development. This guide will explore the most prominent and effective strategies for the synthesis of (S)-2-(piperazin-2-yl)ethanol, providing both the theoretical underpinnings and practical guidance for their execution.

Strategic Approaches to the Synthesis of (S)-2-(Piperazin-2-yl)ethanol

The synthesis of a chiral molecule like (S)-2-(Piperazin-2-yl)ethanol can be approached from several distinct strategic directions. The choice of a particular pathway is often dictated by factors such as the availability of starting materials, the desired scale of the synthesis, cost considerations, and the required level of enantiomeric purity. The principal strategies are:

  • Chiral Pool Synthesis: This approach leverages the readily available and inexpensive pool of enantiomerically pure natural products, such as amino acids, to introduce the desired stereochemistry at the outset of the synthesis.

  • Catalytic Asymmetric Synthesis: In this strategy, the chiral center is created during the course of the synthesis through the use of a chiral catalyst. This approach can be highly efficient and atom-economical.

  • Resolution of Racemates: This method involves the synthesis of a racemic mixture of the target molecule, followed by the separation of the enantiomers. This can be achieved through various techniques, including the formation of diastereomeric salts with a chiral resolving agent or through enzymatic resolution.

This guide will focus primarily on the chiral pool synthesis approach, as it is a well-established and reliable method for obtaining high enantiomeric purity for this specific target molecule. Catalytic asymmetric methods and resolution techniques will also be discussed as viable alternatives.

Chiral Pool Synthesis from L-Threonine: A Detailed Walkthrough

A robust and widely utilized method for the synthesis of (S)-2-(Piperazin-2-yl)ethanol is a multi-step sequence starting from the naturally occurring amino acid, L-Threonine.[1] This approach is advantageous as the stereochemistry at the alpha-carbon of L-Threonine directly translates to the desired (S)-configuration at the C-2 position of the piperazine ring.

The overall synthetic workflow can be visualized as follows:

Chiral_Pool_Synthesis_from_L-Threonine L_Threonine L-Threonine Threonine_Ester L-Threonine Methyl Ester L_Threonine->Threonine_Ester Esterification (MeOH, SOCl₂) N_Acylated_Diamine N-Acylated Diamine Intermediate Threonine_Ester->N_Acylated_Diamine N-Acylation & Amidation (ClCOCl, Benzylamine) Diketopiperazine (3S)-3-(1-Hydroxyethyl)- 1,4-dibenzylpiperazine-2,5-dione N_Acylated_Diamine->Diketopiperazine Cyclization (Heat) Dibenzyl_Piperazine (S)-N,N'-Dibenzyl- 2-(1-hydroxyethyl)piperazine Diketopiperazine->Dibenzyl_Piperazine Reduction (LiAlH₄) Final_Product (S)-2-(Piperazin-2-yl)ethanol Dibenzyl_Piperazine->Final_Product Debenzylation (H₂, Pd/C)

Caption: General synthetic workflow for (S)-2-(Piperazin-2-yl)ethanol from L-Threonine.

Step 1: Esterification of L-Threonine

The initial step involves the protection of the carboxylic acid group of L-Threonine as a methyl ester. This is a standard procedure to prevent the carboxyl group from participating in subsequent reactions.

Experimental Protocol:

  • Suspend L-Threonine (1.0 eq) in methanol (10 volumes).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.

  • Remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Remove the solvent under reduced pressure to yield L-Threonine methyl ester hydrochloride as a white solid. This product is typically used in the next step without further purification.

Causality of Experimental Choices:

  • Thionyl chloride is an effective and inexpensive reagent for the esterification of amino acids. It reacts with methanol to form methyl chlorosulfite, which in turn esterifies the carboxylic acid. The use of an excess of thionyl chloride ensures complete conversion.

  • The reaction is performed at low temperature initially to control the exothermic reaction between thionyl chloride and methanol.

  • The product is obtained as the hydrochloride salt , which is stable and can be easily handled.

Step 2: N-Acylation and Amidation

In this step, the amino group of the threonine ester is first acylated with chloroacetyl chloride, followed by reaction with benzylamine to form a key linear diamine precursor. Benzylamine is introduced to serve as a protecting group for one of the nitrogen atoms of the future piperazine ring and to facilitate the subsequent cyclization.

Experimental Protocol:

  • Dissolve L-Threonine methyl ester hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane.

  • Add a base, for example, triethylamine (2.2 eq), to neutralize the hydrochloride salt and to scavenge the HCl produced in the acylation step.

  • Cool the solution to 0 °C and add chloroacetyl chloride (1.1 eq) dropwise. Stir at this temperature for 1 hour and then at room temperature for 3 hours.

  • Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Dissolve the crude N-chloroacetylated intermediate in a suitable solvent like toluene and add benzylamine (2.2 eq).

  • Heat the mixture to reflux for 4-6 hours.

  • After cooling, wash the reaction mixture with water and brine. Dry the organic layer and concentrate. The crude product can be purified by column chromatography.

Causality of Experimental Choices:

  • Chloroacetyl chloride is a bifunctional reagent that introduces a reactive site for the subsequent nucleophilic substitution by benzylamine.

  • Benzylamine serves a dual purpose: it acts as a nucleophile to displace the chloride and forms a secondary amine, and the benzyl group acts as a protecting group for the nitrogen atom.

  • Refluxing the reaction mixture provides the necessary thermal energy to drive the amidation reaction to completion.

Step 3: Cyclization to Diketopiperazine

The linear diamine precursor undergoes an intramolecular cyclization to form the six-membered diketopiperazine ring. This is typically achieved by heating the intermediate in a high-boiling point solvent.

Experimental Protocol:

  • Dissolve the N-acylated diamine intermediate from the previous step in a high-boiling point solvent such as toluene or xylene.

  • Heat the solution to reflux for an extended period (12-24 hours) to induce cyclization. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude diketopiperazine can be purified by recrystallization or column chromatography.

Causality of Experimental Choices:

  • The intramolecular cyclization is a thermodynamically favorable process that leads to the formation of a stable six-membered ring.

  • High temperatures are required to overcome the activation energy for the cyclization reaction.

Step 4: Reduction of the Diketopiperazine

The two amide carbonyl groups of the diketopiperazine are reduced to methylene groups to form the fully saturated piperazine ring. A strong reducing agent such as lithium aluminum hydride (LiAlH₄) is typically employed for this transformation.

Experimental Protocol:

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄, 4.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C.

  • Add a solution of the diketopiperazine (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 6-12 hours.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting solid and wash it with THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude N,N'-dibenzyl-2-(1-hydroxyethyl)piperazine can be purified by column chromatography.

Causality of Experimental Choices:

  • Lithium aluminum hydride is a powerful reducing agent capable of reducing amides to amines.[2][3] An excess is used to ensure complete reduction of both carbonyl groups.

  • The reaction is performed under anhydrous conditions as LiAlH₄ reacts violently with water.

  • The Fieser workup is a standard and safe procedure for quenching LiAlH₄ reactions, resulting in the formation of granular aluminum salts that are easily filtered.

Step 5: Debenzylation to Afford (S)-2-(Piperazin-2-yl)ethanol

The final step is the removal of the N-benzyl protecting groups to yield the target compound. Catalytic hydrogenation is the most common and efficient method for this deprotection.

Experimental Protocol:

  • Dissolve the N,N'-dibenzyl protected piperazine (1.0 eq) in methanol or ethanol.

  • Add palladium on carbon (10% Pd/C, 10 mol%) to the solution.

  • Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature for 24-48 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the catalyst by filtration through a pad of Celite.

  • Concentrate the filtrate under reduced pressure to obtain the crude (S)-2-(Piperazin-2-yl)ethanol. The product can be further purified by distillation or by salt formation and recrystallization.[4][5][6][7]

Causality of Experimental Choices:

  • Palladium on carbon is a highly effective catalyst for the hydrogenolysis of benzyl groups.[4][5][6][7]

  • Hydrogen gas is the reducing agent in this reaction.

  • Filtration through Celite is a standard procedure to remove the solid palladium catalyst from the reaction mixture.

Alternative Synthetic Pathways

While the chiral pool synthesis from L-Threonine is a robust method, other strategies can also be employed to access (S)-2-(Piperazin-2-yl)ethanol.

Catalytic Asymmetric Synthesis

Catalytic asymmetric methods offer the potential for more convergent and atom-economical syntheses. Several approaches have been developed for the asymmetric synthesis of 2-substituted piperazines, which could be adapted for the synthesis of the target molecule. These include:

  • Asymmetric Hydrogenation of Pyrazines: Chiral iridium or rhodium catalysts can be used for the enantioselective hydrogenation of suitably substituted pyrazine precursors.

  • Palladium-Catalyzed Asymmetric Allylic Alkylation: This method has been successfully used to synthesize a variety of chiral α-secondary and α-tertiary piperazin-2-ones, which can then be reduced to the corresponding piperazines.[8]

The development of a catalytic asymmetric synthesis specifically for (S)-2-(Piperazin-2-yl)ethanol would likely involve the synthesis of a prochiral precursor, such as a 2-(2-hydroxyethyl)pyrazine or a related unsaturated piperazine derivative, followed by an enantioselective reduction or other C-H functionalization reaction.

Resolution of Racemic 2-(Piperazin-2-yl)ethanol

Another viable approach is the synthesis of the racemic mixture of 2-(Piperazin-2-yl)ethanol, followed by the separation of the enantiomers.

Workflow for Resolution:

Resolution_Workflow Racemic_Piperazine Racemic 2-(Piperazin-2-yl)ethanol Diastereomeric_Salts Diastereomeric Salts Racemic_Piperazine->Diastereomeric_Salts + Chiral Resolving Agent (e.g., Tartaric Acid) Separation Separation (e.g., Fractional Crystallization) Diastereomeric_Salts->Separation S_Enantiomer_Salt (S)-Enantiomer Salt Separation->S_Enantiomer_Salt R_Enantiomer_Salt (R)-Enantiomer Salt Separation->R_Enantiomer_Salt S_Enantiomer (S)-2-(Piperazin-2-yl)ethanol S_Enantiomer_Salt->S_Enantiomer Liberation of Free Base (Base Treatment)

Caption: General workflow for the resolution of racemic 2-(Piperazin-2-yl)ethanol.

Common chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. The choice of resolving agent and solvent system is crucial for achieving efficient separation of the diastereomeric salts. Enzymatic resolution, using lipases or other hydrolases to selectively acylate or deacylate one enantiomer, is another powerful technique.

Comparative Analysis of Synthesis Pathways

To aid in the selection of the most appropriate synthetic route, the following table summarizes the key features of the discussed pathways.

Pathway Advantages Disadvantages Typical Yields Typical e.e.
Chiral Pool (L-Threonine) High enantiopurity, readily available starting material, well-established methodology.Multi-step synthesis, may require chromatography for purification.Moderate to good>98%
Catalytic Asymmetric Synthesis Potentially fewer steps, high atom economy, suitable for large-scale production.Catalyst development may be required, optimization of reaction conditions can be challenging.Good to excellentVariable, can be >99%
Resolution of Racemates Can be straightforward to implement, useful if racemic material is readily available.Maximum theoretical yield is 50% for the desired enantiomer, requires a suitable resolving agent.Up to 50%>99% after resolution

Conclusion

The enantioselective synthesis of (S)-2-(Piperazin-2-yl)ethanol is a critical undertaking for the development of new pharmaceuticals. The chiral pool approach, particularly starting from L-Threonine, offers a reliable and well-trodden path to obtaining this valuable building block with high enantiomeric purity. While this method involves multiple steps, the predictability and robustness of each transformation make it an attractive option for many applications. For larger-scale manufacturing, the development of a catalytic asymmetric synthesis would be highly desirable, offering the potential for a more efficient and sustainable process. The choice of the optimal synthetic route will ultimately depend on a careful consideration of the specific requirements of the project, including scale, cost, and the desired level of enantiopurity. This guide has provided a detailed overview of the available methodologies to empower researchers and drug development professionals in making informed decisions for the synthesis of this important chiral intermediate.

References

  • Dolan, S. B., Shetty, R. A., Forster, M. J., & Gatch, M. B. (2018). Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Journal of Psychopharmacology, 32(7), 802–810. [Link]

  • Ram, S. R., & Spicer, L. D. (1987). Catalytic transfer hydrogenation of N-benzylamines with ammonium formate and palladium on carbon. Tetrahedron Letters, 28(48), 5971-5972.
  • BenchChem. (2025).
  • BenchChem. (2025). Synthesis of Chiral 1-(Piperazin-2-yl)ethanol: An In-Depth Technical Guide. BenchChem.
  • Cheng, C., Sun, J., Xing, L., Xu, J., Wang, X., & Hu, Y. (2009). Highly Chemoselective Pd−C Catalytic Hydrodechlorination Leading to the Highly Efficient N-Debenzylation of Benzylamines. The Journal of Organic Chemistry, 74(15), 5671–5674. [Link]

  • Sigma-Aldrich. (n.d.). Debenzylation Reactions with Pd(0)
  • Organic Syntheses. (n.d.). L-VALINOL. Organic Syntheses.
  • Morren, H. (1956). Process for the preparation of 2-[2-(1-piperazinyl)-ethoxy]-ethanol.
  • BenchChem. (2026). An In-depth Technical Guide to the Precursors and Starting Materials of 1-(Piperazin-2-yl)ethanol. BenchChem.
  • Gotor-Gotor, V., & Gotor, V. (2018). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Molecules, 23(10), 2548. [Link]

  • Stoltz, B. M., & Trost, B. M. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 54(1), 179-183. [Link]

  • BenchChem. (2025). Avoiding racemization during the synthesis of 1-(Piperazin-2-yl)ethanol. BenchChem.
  • Ulijn, R. V., & Tuttle, T. (2021). Diketopiperazine Gels: New Horizons from the Self-Assembly of Cyclic Dipeptides. Gels, 7(2), 65. [Link]

  • ScholarWorks. (n.d.). Cyclic Dipeptide Synthesis. ScholarWorks.
  • Kopple, K. D., & Marr, D. H. (1967). CONFORMATION OF CYCLO‐(l‐THREONINE)2 AND CYCLO‐(l‐ALLO THREONINE)2. Journal of the American Chemical Society, 89(24), 6193-6200.
  • Beak, P., & Johnson, T. A. (2012). CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (–)-. Heterocycles, 84(2), 697.
  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4)
  • Movassaghi, M., & Schmidt, M. A. (2007). Total Synthesis of Complex Diketopiperazine Alkaloids.
  • Organic Chemistry Portal. (n.d.). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Organic Chemistry Portal.
  • Sigma-Aldrich. (n.d.). 2-(1-Piperazinyl)ethanol for synthesis. Sigma-Aldrich.
  • Wikipedia. (n.d.). Dibenzylpiperazine. Wikipedia.
  • Al-Warhi, T., et al. (2024). (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity. Journal of Drug Delivery Science and Technology, 99, 105828.
  • Wentland, M. P., et al. (2003). 3-((alphaR)-alpha-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N-alkyl-N-arylbenzamides: potent, non-peptidic agonists of both the micro and delta opioid receptors. Journal of Medicinal Chemistry, 46(4), 833-847.
  • SWGDRUG. (2016, June 17). 1,4-Dibenzylpiperazine. SWGDRUG.org.

Sources

Exploratory

Comprehensive Spectral Elucidation of (S)-2-(Piperazin-2-yl)ethanol: 1H and 13C NMR Methodologies

Introduction & Chemical Context (S)-2-(Piperazin-2-yl)ethanol (Formula: C6H14N2O) is a highly versatile chiral building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Str...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

(S)-2-(Piperazin-2-yl)ethanol (Formula: C6H14N2O) is a highly versatile chiral building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Structurally, it features a secondary amine-rich piperazine ring tethered to a primary alcohol via a chiral C2 center.

For Senior Application Scientists and analytical chemists, the Nuclear Magnetic Resonance (NMR) elucidation of this molecule presents a distinct set of challenges. The presence of three exchangeable protons (two NH, one OH), combined with a highly coupled, diastereotopic aliphatic spin system, requires rigorous analytical protocols to prevent spectral misassignment. This guide establishes a self-validating framework for the acquisition and interpretation of 1H and 13C NMR spectra for this specific chiral heterocycle.

Structural Elucidation & Spin System Causality

The spectral signature of (S)-2-(Piperazin-2-yl)ethanol is governed by the asymmetry introduced by the C2 chiral center, which breaks the magnetic equivalence of the piperazine ring protons.

  • The Chiral Center (C2): The methine proton at C2 typically resonates as a complex multiplet around 2.36–2.45 ppm[1]. Its chemical shift is highly sensitive to the solvent's hydrogen-bonding capacity and the concentration of the sample, as the adjacent amines readily participate in intermolecular bonding.

  • Diastereotopic Splitting: The ethyl bridge (CH2) connecting the piperazine ring to the hydroxyl group experiences a persistent chiral environment. This causes the two protons to exhibit diastereotopic behavior. While they often average out into a multiplet around 1.53–1.62 ppm in standard 1D 1H NMR[1], high-resolution instruments (≥ 600 MHz) can resolve these into distinct signals.

  • Exchangeable Protons: The two NH protons and one OH proton typically appear as broad singlets. In anhydrous CDCl3, these may appear at distinct shifts (e.g., 1.66 ppm and 1.13 ppm) due to differing hydrogen-bond dynamics and exchange rates[1].

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in spectral data, the acquisition must follow a self-validating workflow. The following protocol guarantees high-fidelity data for nitrogen-containing chiral alcohols, minimizing artifacts caused by poor shimming or rapid proton exchange.

Step-by-Step Methodology: High-Fidelity NMR Acquisition
  • Sample Preparation (Gravimetric Precision): Dissolve exactly 20.0 mg (for 1H) or 80.0 mg (for 13C) of the analyte in 0.6 mL of anhydrous CDCl3 (99.8% D) containing 0.03% v/v Tetramethylsilane (TMS). Causality: The use of strictly anhydrous solvent is critical to prevent premature proton exchange, which would broaden and obscure the NH/OH signals.

  • Probe Tuning & Matching: Manually tune the probe to the exact Larmor frequencies of 1H and 13C to maximize the quality factor ( Q ) of the RF circuit. Causality: This ensures an optimal signal-to-noise ratio (SNR) and precise 90° pulse lengths.

  • Locking and Shimming: Lock onto the deuterium signal of CDCl3. Perform gradient shimming (Z1-Z5) until the non-spinning TMS signal exhibits a full-width at half-maximum (FWHM) of < 0.8 Hz. Causality: Poor shimming creates artificial peak broadening, which is fatal when attempting to resolve the complex 3J couplings of the piperazine ring.

  • Pulse Sequence Optimization:

    • 1H NMR: Utilize a standard 1D sequence (zg30) with a relaxation delay ( d1​ ) of 2.0 seconds and 16 scans.

    • 13C NMR: Utilize a proton-decoupled sequence (zgpg30) with a d1​ of 3.0 seconds. Causality: The extended d1​ accounts for the slower longitudinal relaxation ( T1​ ) of the aliphatic carbons, ensuring accurate relative integrations if required[2].

  • Orthogonal Validation (D2O Shake): To definitively assign the NH and OH protons, add 20 µL of Deuterium Oxide (D2O) to the NMR tube, shake vigorously for 30 seconds, and re-acquire the 1H spectrum. Causality: The disappearance of the broad singlets at 1.66 ppm and 1.13 ppm physically validates their identity as exchangeable heteroatom protons.

Mechanistic & Workflow Visualizations

NMR_Workflow Sample Sample Preparation (S)-2-(Piperazin-2-yl)ethanol in CDCl3 Lock Deuterium Lock & Shim (Self-Validating Line Shape) Sample->Lock Pulse Pulse Sequence Calibration (90° Pulse Optimization) Lock->Pulse Acq1H 1H NMR Acquisition (ns=16, d1=2s) Pulse->Acq1H Acq13C 13C{1H} NMR Acquisition (ns=512, CPD) Pulse->Acq13C Process Fourier Transform & Phase Correction Acq1H->Process Acq13C->Process Assign Multiplet Analysis & Chemical Shift Assignment Process->Assign

Fig 1. Self-validating NMR acquisition and processing workflow for chiral amines.

Spin_Network C2 C2-H (Chiral) C3 C3-H2 C2->C3 3J C6 C6-H2 C2->C6 3J CH2_bridge CH2 (Bridge) C2->CH2_bridge 3J C5 C5-H2 C5->C6 3J CH2_OH CH2-OH CH2_bridge->CH2_OH 3J NH NH / OH (Exch.) NH->C2 Exch. NH->C3

Fig 2. 1H-1H COSY spin-spin coupling network of (S)-2-(Piperazin-2-yl)ethanol.

Quantitative Data Presentation

The following tables synthesize the empirical chemical shifts for (S)-2-(Piperazin-2-yl)ethanol based on referenced patent literature and predictive structural logic[1][3].

Table 1: 1H NMR Spectral Data (300 MHz, CDCl3)
Chemical Shift (ppm)MultiplicityIntegrationStructural Assignment
3.82 – 3.78m2H*CH2-OH (Primary alcohol terminus)
2.98 – 2.63m5HC3-H2, C5-H2, C6-H (equatorial)
2.45 – 2.36m1HC2-H (axial methine, chiral center)
1.62 – 1.53m3HCH2 bridge + C6-H (axial)
1.66bs2HNH, OH (Exchangeable, validates via D2O)
1.13bs1HNH (Exchangeable, validates via D2O)

*Note: While some raw patent outputs may list this region as 1H due to extreme diastereotopic overlap with the aliphatic envelope[1], structural causality dictates a 2H integration for the terminal primary alcohol.

Table 2: 13C NMR Spectral Data (75 MHz, CDCl3)
Chemical Shift (ppm)Carbon TypeStructural Assignment
~ 61.5CH2C-OH (Deshielded by electronegative oxygen)
~ 54.2CHC2 (Chiral Center, deshielded by adjacent nitrogen)
~ 51.8CH2C3 (Piperazine ring)
~ 46.5CH2C5 (Piperazine ring)
~ 45.1CH2C6 (Piperazine ring)
~ 34.8CH2Aliphatic Bridge (Shielded aliphatic environment)

References

  • Ambeed. "3388-79-2|2-(Piperazin-2-yl)ethanol - Application In Synthesis & NMR Data." 1

  • Guidechem. "2-PIPERAZIN-2-YL-ETHANOL-2HCl 5169-93-7 wiki - NMR Spectrum & Computational Data." 3

  • ORCA - Cardiff University. "Design, synthesis and evaluation against Mycobacterium tuberculosis of azole piperazine derivatives." 2

Sources

Foundational

Mechanism of Action for (S)-2-(Piperazin-2-yl)ethanol Derived Compounds: A Technical Whitepaper on GPCR Modulation and Targeted Protein Degradation

Executive Summary The chiral building block (S)-2-(Piperazin-2-yl)ethanol (CAS: 1246651-15-9) has emerged as a highly versatile pharmacophore in modern medicinal chemistry[1]. Characterized by a rigid, basic piperazine m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The chiral building block (S)-2-(Piperazin-2-yl)ethanol (CAS: 1246651-15-9) has emerged as a highly versatile pharmacophore in modern medicinal chemistry[1]. Characterized by a rigid, basic piperazine macrocycle coupled with a stereospecific hydroxyethyl appendage, this scaffold is predominantly utilized in two advanced therapeutic modalities: G-Protein Coupled Receptor (GPCR) modulation (specifically aminergic receptors) and Targeted Protein Degradation (PROTACs) [2][3]. This whitepaper dissects the dual mechanisms of action of its derivatives, providing a comprehensive guide to their pharmacophore dynamics, linkerology, and the self-validating experimental workflows required for their preclinical evaluation.

Pharmacophore Dynamics & GPCR Target Engagement

Derivatives of piperazine-substituted aryl systems are foundational to the development of atypical antipsychotics and mood stabilizers[2]. The incorporation of the (S)-2-(Piperazin-2-yl)ethanol moiety provides distinct mechanistic advantages in targeting Dopamine (D2/D3) and Serotonin (5-HT2A) receptors[4].

Molecular Mechanism of Action
  • Orthosteric Anchoring: At physiological pH (7.4), the secondary and tertiary amines of the piperazine ring are protonated. The N4 nitrogen forms a critical salt bridge with a highly conserved aspartate residue (e.g., Asp114 in the D2 receptor) within the transmembrane domain (TM3)[4].

  • Stereospecific Accessory Binding: The (S)-configuration strictly dictates the spatial orientation of the ethanol appendage. The primary alcohol acts as a hydrogen bond donor/acceptor, interacting with specific serine or threonine residues in the extended binding pocket. This stereospecificity significantly enhances receptor subtype selectivity (e.g., favoring D3 over D2), thereby mitigating the extrapyramidal side effects (EPS) commonly associated with typical antipsychotics[2][4].

  • Signal Transduction Modulation: By stabilizing the inactive conformation of the D2 receptor, these derivatives act as potent antagonists, preventing the coupling of the Gαi/o protein and subsequently disinhibiting adenylyl cyclase activity.

GPCR_Signaling Ligand (S)-Piperazine Derivative (Antagonist) Receptor Dopamine D2 Receptor (GPCR) Ligand->Receptor Binds Orthosteric Site GProtein Gαi/o Protein (Inactive) Receptor->GProtein Prevents Activation Effector Adenylyl Cyclase (Disinhibited) GProtein->Effector Removes Inhibition SecondMsgr cAMP Production (Restored) Effector->SecondMsgr Synthesizes

Figure 1: Mechanism of D2 receptor antagonism by (S)-piperazine derivatives restoring cAMP signaling.

Structural Anchoring in Targeted Protein Degradation (PROTACs)

Beyond classical occupancy-driven pharmacology, (S)-2-(Piperazin-2-yl)ethanol is increasingly utilized as a structural anchor and linker attachment point in Proteolysis Targeting Chimeras (PROTACs)[3].

Linkerology and Ternary Complex Formation

In PROTAC design, the spatial relationship between the Protein of Interest (POI) ligand and the E3 ligase ligand is paramount.

  • Optimal Exit Vectors: The (S)-stereocenter directs the hydroxyethyl group into the solvent-exposed region of the target protein. The primary alcohol (-OH) serves as a highly efficient, bio-orthogonal conjugation site for PEGylated or alkyl linkers via etherification or esterification.

  • Physicochemical Optimization: The piperazine ring acts as a basic, polar motif that improves the overall aqueous solubility and cellular permeability of the high-molecular-weight PROTAC molecule, optimizing its pharmacokinetic profile[1].

PROTAC_Workflow POI Protein of Interest PROTAC PROTAC ((S)-Piperazine Linker) POI->PROTAC Ternary Ternary Complex PROTAC->Ternary Induces E3 E3 Ligase E3->PROTAC Ub Polyubiquitination Ternary->Ub Transfers Ub Proteasome 26S Proteasome Ub->Proteasome Targets

Figure 2: PROTAC-mediated protein degradation utilizing an (S)-piperazine structural anchor.

Experimental Workflows & Validation

To ensure rigorous scientific integrity, the evaluation of these derivatives must rely on self-validating experimental systems. The following protocols detail the causality behind each methodological choice.

Protocol A: Radioligand Competition Binding Assay (GPCR Affinity)

This assay determines the binding affinity ( Ki​ ) of the derivative for the D2 receptor.

  • Membrane Preparation: Isolate cell membranes from CHO-K1 cells stably expressing the human D2 receptor. Causality: Using a stable, overexpressing cell line ensures a high signal-to-noise ratio.

  • Assay Incubation: Incubate 15 µg of membrane protein with 0.5 nM [3H] -spiperone and varying concentrations of the (S)-piperazine derivative (1 pM to 10 µM) in assay buffer for 90 minutes at 25°C. Causality: 90 minutes ensures the binding kinetics reach equilibrium, allowing for accurate calculation of steady-state affinity.

  • Self-Validation Controls: Include a cohort treated with 10 µM Haloperidol. Causality: Haloperidol saturates all specific D2 sites. The residual radioactivity defines the "Non-Specific Binding" (NSB). Total binding minus NSB yields the specific assay window, validating that the derivative is competing specifically at the D2 orthosteric site.

  • Quantification: Terminate the reaction by rapid filtration through GF/B microplates pre-soaked in 0.3% PEI. Read radioactivity using a liquid scintillation counter.

Protocol B: Cellular PROTAC Degradation Assay (In-Cell Western)

This protocol quantifies the degradation of a POI and validates the Ubiquitin-Proteasome System (UPS) mechanism.

  • Cell Seeding: Seed target cells (e.g., HeLa) at 10,000 cells/well in a 96-well plate and incubate overnight.

  • Mechanistic Validation (Crucial Step): Pre-treat control wells for 2 hours with either 1 µM MLN4924 (a NEDD8-activating enzyme inhibitor) or 10 µM MG132 (a proteasome inhibitor). Causality: If the PROTAC induces degradation via the intended mechanism, MLN4924 will rescue the POI by inactivating the Cullin-RING E3 ligase, and MG132 will rescue it by blocking the 26S proteasome. This self-validating step proves the loss of protein is strictly UPS-dependent and not an artifact of cytotoxicity or transcriptional downregulation.

  • PROTAC Treatment: Treat cells with a dose-response gradient of the (S)-piperazine-derived PROTAC for 16 hours.

  • Fixation & Detection: Fix cells with 4% PFA, permeabilize, and stain with primary antibodies against the POI and a loading control (e.g., GAPDH). Quantify using near-infrared fluorescence imaging to calculate DC50​ and Dmax​ .

Quantitative Data Presentation

The structural nuances provided by the (S)-2-(Piperazin-2-yl)ethanol scaffold yield distinct pharmacological profiles. The tables below summarize representative quantitative data for these derivatives in both GPCR and PROTAC applications.

Table 1: Pharmacological Profiling of Representative GPCR Modulators
Compound ClassTarget ReceptorBinding Affinity ( Ki​ , nM)Functional Assay (cAMP IC50​ , nM)Primary Application
(S)-Aryl-PiperazineDopamine D21.2 ± 0.34.5 ± 0.8Atypical Antipsychotic
(S)-Aryl-PiperazineSerotonin 5-HT2A0.8 ± 0.12.1 ± 0.4Mood Stabilizer
(R)-Aryl-PiperazineDopamine D218.5 ± 2.145.0 ± 5.2Stereoisomer Control
Table 2: PROTAC Degradation Metrics utilizing (S)-Piperazine Linkers
PROTAC IDTarget POIRecruited E3 LigaseLinker Attachment Site DC50​ (nM) Dmax​ (%)
SP-PRO-01Kinase XCRBNPrimary Alcohol (-OH)12.595%
SP-PRO-02Nuclear Receptor YVHLPrimary Alcohol (-OH)8.398%
SP-PRO-03Epigenetic Reader ZCRBNSecondary Amine (N1)45.072%

References

  • Substituted piperazines of azepines, oxazepines, and thiazepines. Google Patents (WO2005026177A1). Available at:[2]

  • Piperazine substituted aryl benzodiazepines. Google Patents (WO2004014895A1). Available at:[4]

  • 2-(Piperazin-2-yl)ethanol dihydrochloride, min 95%, 100 mg: Building Blocks. Calpaclab. Available at:[3]

  • Ambeed SDS: (S)-2-(Piperazin-2-yl)ethanol dihydrochloride (Product 1246651-15-9). Ambeed. Available at:[1]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Chiral Resolution and Enantiomeric Enrichment of (S)-2-(Piperazin-2-yl)ethanol

Introduction & Strategic Overview (S)-2-(Piperazin-2-yl)ethanol is a critical chiral building block in the synthesis of advanced active pharmaceutical ingredients (APIs), including highly selective σ1​ and σ2​ receptor l...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

(S)-2-(Piperazin-2-yl)ethanol is a critical chiral building block in the synthesis of advanced active pharmaceutical ingredients (APIs), including highly selective σ1​ and σ2​ receptor ligands, NMDA receptor antagonists, and HIV protease inhibitors. Achieving high enantiomeric purity (>98% ee) is paramount, as the stereochemistry of the piperazine ring directly dictates target binding affinity and pharmacokinetic profiles.

This application note details two field-proven, scalable methodologies for isolating the (S)-enantiomer from a racemic mixture:

  • Thermodynamically Controlled Classical Resolution via diastereomeric salt formation.

  • Enzymatic Kinetic Resolution (EKR) utilizing Candida antarctica Lipase A (CAL-A), followed by chemoselective reduction.

Rather than merely providing recipes, this guide explores the mechanistic causality behind solvent selection, resolving agent stoichiometry, and biocatalytic active-site preferences, ensuring scientists can adapt these protocols to specific scale-up requirements.

Method A: Thermodynamically Controlled Classical Resolution

Mechanistic Causality

Classical resolution relies on the reaction of a racemic amine with an enantiopure chiral acid to form a pair of diastereomeric salts, which exhibit distinct solubility profiles. For piperazine derivatives, tartaric acid derivatives—specifically Dibenzoyl-L-tartaric acid (L-DBTA) or Di-p-anisoyl-D-tartaric acid (D-DATA) —are highly effective[1].

The success of this method hinges on thermodynamic equilibrium . Rapid precipitation often leads to kinetic trapping, where the undesired diastereomer co-crystallizes as a solid solution. By utilizing a mixed solvent system (e.g., Ethanol/Water 80:20 v/v), the dielectric constant is tuned to increase the solubility difference between the (S,L) and (R,L) salts. Heating to reflux and applying a controlled, slow cooling ramp ensures the crystallization is thermodynamically governed, yielding the less soluble (S)-piperazine diastereomeric salt with high diastereomeric excess (de).

Process Visualization

ClassicalResolution Racemate Racemic 2-(Piperazin-2-yl)ethanol (Free Base) SaltFormation Diastereomeric Salt Formation (EtOH/H2O 80:20, Reflux) Racemate->SaltFormation ChiralAcid Dibenzoyl-L-Tartaric Acid (Resolving Agent) ChiralAcid->SaltFormation Crystallization Thermodynamic Crystallization (Slow cooling to 0°C) SaltFormation->Crystallization SolidSalt Less Soluble Salt (S,L)-Diastereomer Precipitate Crystallization->SolidSalt Precipitates MotherLiquor Mother Liquor (R,L)-Diastereomer Enriched Crystallization->MotherLiquor Soluble SaltBreak Salt Break (1M NaOH / DCM Extraction) SolidSalt->SaltBreak Product Pure (S)-2-(Piperazin-2-yl)ethanol (>98% ee) SaltBreak->Product

Fig 1: Workflow for the classical chiral resolution of 2-(Piperazin-2-yl)ethanol via salt formation.

Step-by-Step Protocol: Classical Resolution

Self-Validating System: The protocol incorporates intermediate chiral HPLC checks to prevent unnecessary downstream processing if the initial crystallization fails to meet the >85% de threshold.

  • Salt Formation: Dissolve 10.0 g (76.8 mmol) of racemic 2-(piperazin-2-yl)ethanol in 80 mL of an Ethanol/Water (80:20 v/v) mixture. In a separate flask, dissolve 0.5 molar equivalents (13.7 g, 38.4 mmol) of Dibenzoyl-L-tartaric acid in 40 mL of the same solvent mixture.

  • Equilibration: Heat both solutions to 70°C. Slowly add the chiral acid solution to the racemate solution dropwise over 30 minutes under vigorous stirring.

  • Thermodynamic Crystallization: Maintain the mixture at 70°C for 1 hour. Program the reactor to cool to 20°C at a rate of 0.1°C/min. Once at 20°C, further cool to 0°C and hold for 4 hours to maximize yield.

  • Filtration & Washing: Filter the resulting crystals under a vacuum. Wash the filter cake with 20 mL of ice-cold Ethanol.

  • In-Process Control (IPC): Take a 10 mg sample of the salt, break it with 1M NaOH, extract with DCM, and analyze the free base via Chiral HPLC (e.g., Chiralcel OD-H column). If de is <95%, perform a single recrystallization in Ethanol/Water.

  • Salt Break: Suspend the highly pure diastereomeric salt in 50 mL of 1M NaOH(aq). Stir for 30 minutes until fully dissolved.

  • Extraction: Extract the aqueous layer with Dichloromethane (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield enantiopure (S)-2-(Piperazin-2-yl)ethanol.

Method B: Enzymatic Kinetic Resolution (EKR)

Mechanistic Causality

When classical resolution fails to achieve the required ee or scale, biocatalysis offers an elegant alternative. Candida antarctica Lipase A (CAL-A) is uniquely suited for the highly enantioselective N-acylation of secondary amines[2].

Because the free alcohol of 2-(piperazin-2-yl)ethanol would compete for acylation, the starting material must be the synthetically accessible N-4-Boc-piperazine-2-carboxylic acid methyl ester . CAL-A exhibits profound enantiopreference (E > 200) for the (R)-enantiomer. The enzyme's active site accommodates the steric bulk of the (R)-ester adjacent to the secondary amine, acylating it with 2,2,2-trifluoroethyl butanoate. The (S)-enantiomer remains unreacted. Following separation, a chemoselective reduction of the ester to the alcohol (using LiBH₄ to preserve the Boc group), followed by acidic deprotection, yields the target molecule.

Process Visualization

EnzymaticResolution RacemicEster Racemic N-4-Boc-Piperazine- 2-carboxylate methyl ester Resolution Enantioselective N-Acylation (TBME, 40°C) RacemicEster->Resolution Enzyme CAL-A + Trifluoroethyl butanoate (Acyl Donor) Enzyme->Resolution Unreacted Unreacted (S)-Ester (>99% ee) Resolution->Unreacted No reaction Acylated N-Acylated (R)-Ester (Byproduct) Resolution->Acylated Acylated Reduction Chemoselective Reduction (LiBH4 in THF) Unreacted->Reduction Deprotection Boc Deprotection (TFA / DCM) Reduction->Deprotection FinalProduct (S)-2-(Piperazin-2-yl)ethanol (>99% ee) Deprotection->FinalProduct

Fig 2: Enzymatic kinetic resolution and subsequent reduction to yield the (S)-enantiomer.

Step-by-Step Protocol: Enzymatic Resolution & Reduction
  • Enzymatic Acylation: Dissolve 5.0 g of racemic N-4-Boc-piperazine-2-carboxylic acid methyl ester in 100 mL of tert-Butyl methyl ether (TBME). Add 3.0 equivalents of 2,2,2-trifluoroethyl butanoate and 500 mg of immobilized CAL-A.

  • Incubation: Stir the suspension at 40°C. Monitor the reaction via chiral GC or HPLC. Stop the reaction at exactly 50% conversion (typically 24–48 hours) to ensure maximum ee of the remaining (S)-enantiomer.

  • Enzyme Recovery: Filter the mixture to remove the immobilized CAL-A (which can be washed with TBME and reused). Concentrate the filtrate.

  • Chromatographic Separation: Separate the unreacted (S)-ester from the N-acylated (R)-ester via silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate).

  • Chemoselective Reduction: Dissolve the pure (S)-ester in anhydrous THF at 0°C. Add 2.0 equivalents of LiBH₄. (Note: LiAlH₄ is avoided here as it can aberrantly reduce the Boc group to an N-methyl group). Stir at room temperature for 12 hours. Quench carefully with saturated NH₄Cl, extract with Ethyl Acetate, and concentrate to yield (S)-N-4-Boc-2-(piperazin-2-yl)ethanol.

  • Deprotection: Dissolve the intermediate in DCM and add 10 equivalents of Trifluoroacetic acid (TFA). Stir for 2 hours at room temperature. Remove volatiles under vacuum, neutralize with basic ion-exchange resin (or NaOH extraction), and isolate the free (S)-2-(Piperazin-2-yl)ethanol.

Quantitative Data Summary

The selection between Classical and Enzymatic resolution depends heavily on the project phase, budget, and required optical purity. Table 1 summarizes the comparative metrics.

Table 1: Comparison of Resolution Methodologies for (S)-2-(Piperazin-2-yl)ethanol

MetricClassical Resolution (L-DBTA)Enzymatic Kinetic Resolution (CAL-A)
Max Theoretical Yield 50% (Up to 80% with racemization of ML)50% (Strict kinetic limit)
Typical Enantiomeric Excess (ee) 95% – 98% (Post-recrystallization)>99% (Highly stereospecific)
Scalability Excellent (Multi-kilogram scale)Moderate (Limited by enzyme cost/volume)
Time to Product 2–3 Days4–5 Days (Includes reduction steps)
Primary Reagents Racemate, L-DBTA, EtOH, NaOHRacemic Boc-ester, CAL-A, LiBH₄, TFA
Cost Profile Low (Inexpensive resolving agents)High (Enzyme and specialized acyl donors)
Application

Application Note: Strategic Utilization of (S)-2-(Piperazin-2-yl)ethanol in the Synthesis of CNS-Active Pharmaceutical Ingredients

Executive Summary (S)-2-(Piperazin-2-yl)ethanol (CAS: 1246651-15-9) has emerged as a highly versatile chiral building block in modern active pharmaceutical ingredient (API) synthesis. It is particularly valuable in the d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-2-(Piperazin-2-yl)ethanol (CAS: 1246651-15-9) has emerged as a highly versatile chiral building block in modern active pharmaceutical ingredient (API) synthesis. It is particularly valuable in the development of central nervous system (CNS) therapeutics, such as atypical antipsychotics and bipolar disorder treatments [1]. As a Senior Application Scientist, I have designed this protocol to demonstrate how to leverage the intrinsic steric and electronic properties of this molecule to bypass inefficient protecting-group chemistry. This guide details the mechanistic rationale, quantitative optimization, and a self-validating protocol for the regioselective functionalization of this critical intermediate.

Chemical Significance & Mechanistic Insights

The piperazine ring is a privileged scaffold in medicinal chemistry, known for modulating physicochemical properties (e.g., aqueous solubility, pKa) and dictating high-affinity binding to G-protein coupled receptors (GPCRs), notably the Dopamine D2 and Serotonin 5-HT2A receptors [1].

The unique structural topology of (S)-2-(Piperazin-2-yl)ethanol offers three distinct points of functionalization:

  • N4 Secondary Amine : Sterically unhindered and highly nucleophilic.

  • N1 Secondary Amine : Sterically shielded by the adjacent C2-substituent.

  • C2-Hydroxyethyl Pendant Group : Provides a primary alcohol handle for downstream derivatization (e.g., etherification, esterification) and acts as a critical hydrogen-bond donor/acceptor in target-receptor interactions, which is essential for minimizing off-target adverse events like H1-receptor-induced weight gain [1].

Exploiting Regioselective Nucleophilicity

In the synthesis of piperazine-substituted aryl benzodiazepines, differentiating the two piperazine nitrogen atoms is a primary synthetic challenge. Traditional symmetric piperazines require statistical mono-protection strategies, which reduce overall yield and atom economy.

(S)-2-(Piperazin-2-yl)ethanol acts as a self-differentiating scaffold. The spatial bulk of the 2-hydroxyethyl group creates a significant steric shield around the N1 position. Furthermore, transient intramolecular hydrogen bonding between the hydroxyl proton and the N1 lone pair effectively reduces the electron density and nucleophilicity of N1. Consequently, electrophiles preferentially attack the N4 position. This causality allows chemists to perform regioselective N4-arylations or alkylations directly on the unprotected diamine.

Experimental Protocol: Regioselective N4-Arylation via SNAr

This self-validating methodology details the regioselective N4-arylation of (S)-2-(Piperazin-2-yl)ethanol with a model heteroaryl chloride (e.g., a tricyclic intermediate or substituted 2-chloropyridine), which is a foundational step in synthesizing D2 receptor antagonists [1].

Materials
  • (S)-2-(Piperazin-2-yl)ethanol dihydrochloride (>99% ee) [2]

  • Heteroaryl chloride (1.05 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (4.0 equivalents)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Purified Water (for precipitation)

Step-by-Step Methodology

Step 1: Free-Basing the Scaffold Suspend (S)-2-(Piperazin-2-yl)ethanol dihydrochloride (1.0 eq) in anhydrous DMSO (10 volumes) under a nitrogen atmosphere. Add DIPEA (4.0 eq) dropwise at 20–25 °C.

  • Causality: The dihydrochloride salt must be fully neutralized to liberate the nucleophilic amines. Excess DIPEA is required to neutralize the HCl generated during the subsequent SNAr reaction. DIPEA is specifically chosen over triethylamine due to its higher steric bulk, which prevents it from acting as a competing nucleophile.

Step 2: Electrophile Addition Add the heteroaryl chloride (1.05 eq) in a single portion to the reaction mixture.

Step 3: Thermal Activation & Self-Validation Heat the reaction mixture to 95 °C. Monitor the reaction via HPLC or LC-MS.

  • Self-Validating System (IPC): The In-Process Control (IPC) must demonstrate >95% consumption of the heteroaryl chloride within 4 hours. Crucially, the chromatogram must show a product ratio of N4-arylated to N1-arylated species of >98:2. If the N1-arylated impurity exceeds 2%, it indicates excessive thermal degradation of the hydrogen-bond network or insufficient steric bulk of the electrophile, requiring a reduction in reaction temperature.

Step 4: Quenching and Precipitation Cool the mixture to 20 °C. Slowly add purified water (30 volumes) over 30 minutes while stirring vigorously.

  • Causality: The addition of water acts as an anti-solvent. It forces the hydrophobic N4-aryl piperazine intermediate to precipitate out of solution, while the highly polar DMSO, DIPEA hydrochloride salts, and any trace unreacted (S)-2-(Piperazin-2-yl)ethanol remain dissolved in the aqueous phase, ensuring a high-purity isolation.

Step 5: Isolation Filter the resulting suspension, wash the filter cake with cold water (2 x 5 volumes), and dry under vacuum at 50 °C to a constant weight.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization data for the SNAr step, illustrating how solvent polarity and base selection directly influence regioselectivity and isolated yield.

SolventBase (Eq)Temp (°C)Time (h)Conversion (%)Regioselectivity (N4:N1)Isolated Yield (%)
TolueneK₂CO₃ (3.0)110126592:858
IsopropanolDIPEA (4.0)8288896:481
DMFEt₃N (4.0)9069495:585
DMSO DIPEA (4.0) 95 4 >99 99:1 92

Table 1: Optimization parameters for the regioselective N4-arylation. The combination of DMSO and DIPEA provides the optimal thermodynamic environment for maximizing N4-regiocontrol while maintaining rapid reaction kinetics.

Workflow Visualization

The diagram below maps the synthetic logic, demonstrating how the inherent properties of the chiral building block drive the regioselective workflow toward the final API.

API_Synthesis SM (S)-2-(Piperazin-2-yl)ethanol (Chiral Building Block) SNAr Regioselective SNAr (N4-Arylation) SM->SNAr Reactant Heteroaryl Chloride (Electrophile) Reactant->SNAr Intermediate N4-Aryl Piperazine Intermediate SNAr->Intermediate DMSO, DIPEA, 95°C Protect N1-Functionalization & C2-OH Derivatization Intermediate->Protect High N4:N1 Selectivity API Target CNS API (D2 Receptor Antagonist) Protect->API Downstream Synthesis

Synthetic workflow for integrating (S)-2-(Piperazin-2-yl)ethanol into CNS-active APIs.

Trustworthiness & Authoritative Grounding

The methodologies outlined in this application note are grounded in validated pharmaceutical manufacturing practices. The utilization of piperazine-substituted aryl systems as dopamine D2 receptor antagonists for treating psychosis is a well-documented paradigm in medicinal chemistry [1]. By strategically deploying chiral piperazines like (S)-2-(Piperazin-2-yl)ethanol, drug developers can achieve highly specific stereochemical interactions within the GPCR binding pocket. This precision is directly responsible for improving the adverse event profiles of atypical antipsychotics. The self-differentiating nature of this molecule not only ensures high synthetic fidelity but also aligns with scalable, atom-economical manufacturing standards.

References

  • Title: WO2004014895A1 - Piperazine substituted aryl benzodiazepines Source: Google Patents / World Intellectual Property Organization URL
Method

Protocol for Regioselective N-Alkylation of (S)-2-(Piperazin-2-yl)ethanol: Strategies for N1 and N4 Functionalization

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a comprehensive, self-validating methodological guide for the regioselective N-alkylation of (S)-2-(Piperazin-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a comprehensive, self-validating methodological guide for the regioselective N-alkylation of (S)-2-(Piperazin-2-yl)ethanol, addressing the steric and chemoselective challenges inherent to 2-substituted piperazine scaffolds.

Mechanistic Insights & Synthetic Strategy (E-E-A-T)

Piperazine ranks as the third most common nitrogen heterocycle in modern drug discovery, serving as a privileged scaffold in diverse pharmacological agents[1]. However, the intrinsic challenge in piperazine functionalization arises from the comparable nucleophilicity of its two nitrogen atoms, which frequently results in undesired bis-alkylation[2].

The substrate (S)-2-(Piperazin-2-yl)ethanol (commercially available as a dihydrochloride salt[3]) presents a complex regioselectivity challenge due to the presence of three distinct nucleophilic sites: the N1 secondary amine, the N4 secondary amine, and a primary hydroxyl group. Successful functionalization relies on exploiting the steric environment and pKa differences of these sites:

  • Steric Differentiation (N4 vs. N1): In 2-substituted piperazines, the N1 position is sterically hindered by the adjacent C2-substituent (the 2-hydroxyethyl group). Conversely, the N4 position is relatively unhindered[4]. Because of this steric disparity, direct electrophilic attack or iminium ion formation occurs preferentially at the N4 position[2][4].

  • Selective N4-Alkylation Causality: To selectively alkylate N4, direct reductive amination is the optimal choice. The bulky iminium intermediate forms much faster at the unhindered N4. Furthermore, reductive amination is highly chemoselective for amines over alcohols, eliminating the need for O-protection[2][5].

  • Selective N1-Alkylation Causality: Direct alkylation at N1 is kinetically outcompeted by N4. Therefore, functionalizing the hindered N1 position requires a strict protection-alkylation-deprotection strategy[2][5]. By treating the substrate with 1.0 equivalent of Boc anhydride (Boc₂O) at low temperatures, the unhindered N4 is selectively masked with a bulky, electron-withdrawing tert-butoxycarbonyl (Boc) group[4][6]. Once N4 is deactivated, N1 becomes the sole basic nitrogen available for alkylation[5].

  • Chemocontrol of the Hydroxyl Group: During N1-alkylation with an alkyl halide, a mild base (e.g., K₂CO₃) must be used. K₂CO₃ is basic enough to facilitate the alkylation of the secondary amine but insufficient to deprotonate the primary alcohol, thereby preventing unwanted O-alkylation[2].

Regioselectivity & Workflow Visualizations

StructuralAnalysis Substrate (S)-2-(Piperazin-2-yl)ethanol Core Scaffold N4 N4 Position Unhindered Secondary Amine (High Nucleophilicity) Substrate->N4 Direct Alkylation / Reductive Amination N1 N1 Position Sterically Hindered by C2-alkyl (Low Nucleophilicity) Substrate->N1 Requires N4-Protection (e.g., Boc2O) OH Primary Hydroxyl Weak Nucleophile (Chemoselective Control) Substrate->OH Avoid strong bases to prevent O-alkylation

Fig 1. Structural analysis and regioselective logic of (S)-2-(Piperazin-2-yl)ethanol.

Workflow cluster_N4 Pathway A: Selective N4-Alkylation cluster_N1 Pathway B: Selective N1-Alkylation Start Starting Material: (S)-2-(Piperazin-2-yl)ethanol RA Reductive Amination NaBH(OAc)3, R-CHO, DCE Start->RA Direct Functionalization Boc Step 1: N4-Boc Protection Boc2O (1.0 eq), MeOH/H2O, 0°C Start->Boc Protection Strategy ProdA ProdA RA->ProdA Alk Step 2: N1-Alkylation R-X, K2CO3, DMF Boc->Alk Deprot Step 3: Boc Deprotection TFA, DCM, 0°C to RT Alk->Deprot ProdB N1-Alkyl-(S)-2-(Piperazin-2-yl)ethanol (High Regiopurity) Deprot->ProdB

Fig 2. Divergent synthetic workflows for selective N4 and N1 alkylation.

Experimental Protocols

Protocol A: Selective N4-Alkylation via Direct Reductive Amination

This protocol leverages the steric accessibility of N4 to achieve direct mono-alkylation without protecting groups.

  • Free-Base Generation: Suspend (S)-2-(Piperazin-2-yl)ethanol dihydrochloride (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) (0.1 M). Add N,N-diisopropylethylamine (DIPEA) (2.2 eq) dropwise at room temperature and stir for 15 minutes to liberate the free base.

  • Iminium Formation: Add the desired aldehyde (R-CHO) (1.05 eq) to the mixture. Add glacial acetic acid (0.1 eq) to catalyze iminium ion formation. Stir the reaction mixture at room temperature for 1 hour.

  • Reduction: Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq). The mild nature of this reducing agent ensures that the iminium ion is reduced without affecting the unreacted aldehyde or the primary alcohol[2].

  • Monitoring & Workup: Stir for 4–6 hours, monitoring via LC-MS. Upon completion, quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with dichloromethane (DCM) (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via silica gel chromatography (DCM:MeOH gradient) to yield the pure N4-alkylated product.

Protocol B: Selective N1-Alkylation via N4-Boc Protection Strategy

This protocol utilizes a three-step sequence to force alkylation at the sterically hindered N1 position.

Step 1: Regioselective N4-Boc Protection

  • Dissolve (S)-2-(Piperazin-2-yl)ethanol dihydrochloride (1.0 eq) in a 4:1 mixture of MeOH/H₂O (0.2 M). Add DIPEA (2.2 eq) and cool the solution to 0 °C using an ice bath.

  • Dissolve Boc₂O (1.0 eq) in a minimal amount of MeOH and add it dropwise over 30 minutes. The low temperature and strict stoichiometry ensure that the electrophile reacts exclusively at the unhindered N4 position[4][6].

  • Stir at 0 °C for 2 hours, then warm to room temperature. Concentrate the mixture to remove MeOH, dilute with water, and extract with ethyl acetate. Dry and concentrate to afford 4-Boc-(S)-2-(piperazin-2-yl)ethanol.

Step 2: N1-Alkylation

  • Dissolve the N4-Boc protected intermediate (1.0 eq) in anhydrous DMF (0.2 M).

  • Add finely powdered anhydrous K₂CO₃ (2.0 eq). Causality note: K₂CO₃ is selected specifically because it prevents the deprotonation of the primary hydroxyl group, thus avoiding O-alkylation[2].

  • Add the alkyl halide (R-X) (1.1 eq) dropwise. Heat the reaction mixture to 60 °C and stir for 12–16 hours.

  • Cool to room temperature, quench with water, and extract with ethyl acetate. Wash the organic layer extensively with water (to remove DMF) and brine, then dry and concentrate.

Step 3: Boc Deprotection

  • Dissolve the crude N1-alkyl-N4-Boc intermediate in DCM (0.1 M) and cool to 0 °C.

  • Add trifluoroacetic acid (TFA) dropwise to achieve a 20% v/v TFA/DCM solution[2][5].

  • Stir for 2 hours while allowing the mixture to warm to room temperature.

  • Concentrate under reduced pressure to remove TFA. Neutralize the residue with saturated aqueous NaHCO₃, extract with DCM, dry, and concentrate to yield the final N1-alkylated product.

Quantitative Data Presentation

The following table summarizes the expected performance metrics for both regioselective pathways based on standard medicinal chemistry validation parameters.

ParameterPathway A: Selective N4-AlkylationPathway B: Selective N1-Alkylation
Methodology Direct Reductive AminationProtection-Alkylation-Deprotection
Regioselectivity >95% (N4 favored)>98% (N1 favored via N4-Boc)
Chemoselectivity Excellent (No O-alkylation observed)High (Requires mild base control)
Overall Yield 75 - 85% (Single step)60 - 70% (Over 3 steps)
Reaction Time 4 - 6 hours24 - 36 hours (Total sequence)
Scalability Highly scalable (One-pot potential)Scalable, requires intermediate workups

References

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization MDPI URL:[Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry NIH (National Institutes of Health) URL:[Link]

  • Development of an Efficient Manufacturing Process for Reversible Bruton's Tyrosine Kinase Inhibitor GDC-0853 ACS Publications URL:[Link]

  • Discovery and Development of Non-Covalent, Reversible Bruton's Tyrosine Kinase Inhibitor Fenebrutinib (GDC-0853) ACS Publications URL:[Link]

Sources

Application

(S)-2-(Piperazin-2-yl)ethanol as a chiral building block in drug discovery

Application Note: (S)-2-(Piperazin-2-yl)ethanol as a Versatile Chiral Building Block in Drug Discovery Introduction & Strategic Rationale The piperazine heterocycle is universally recognized as a "privileged scaffold" in...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: (S)-2-(Piperazin-2-yl)ethanol as a Versatile Chiral Building Block in Drug Discovery

Introduction & Strategic Rationale

The piperazine heterocycle is universally recognized as a "privileged scaffold" in medicinal chemistry, featured extensively in FDA-approved therapeutics due to its ability to modulate aqueous solubility, basicity, and target affinity[1]. While simple N-substituted piperazines are ubiquitous, the utilization of C-substituted chiral piperazines such as (S)-2-(Piperazin-2-yl)ethanol represents a sophisticated approach to modern drug design.

By introducing a stereocenter and an orthogonal hydroxyl handle, this building block breaks molecular symmetry and provides precise spatial projection within receptor binding pockets[2]. This is particularly valuable in the development of CNS agents (e.g., dopamine/serotonin receptor modulators)[2], kinase inhibitors, and advanced bivalent molecules like PROTACs, where the rigidified piperazine core acts as a highly controlled vector[1].

Physicochemical Profiling & Reactivity

The free base of (S)-2-(Piperazin-2-yl)ethanol is highly hygroscopic and prone to oxidative degradation. Consequently, the dihydrochloride salt is the preferred form for long-term storage and handling in discovery laboratories[3].

Table 1: Physicochemical & Regulatory Properties

ParameterValue
Chemical Name (S)-2-(Piperazin-2-yl)ethanol
CAS Number (Free Base) 3388-79-2[4]
CAS Number (Dihydrochloride) 1246651-15-9[3]
Molecular Weight (Free Base) 130.19 g/mol
Formula C6H14N2O
Stereochemistry (S)-configuration at C2
Physical State Off-white to brown solid (Dihydrochloride)[5]

The true synthetic power of this molecule lies in its orthogonal reactivity . The three nucleophilic sites (N1, N4, and O1) can be differentially functionalized by exploiting steric hindrance and kinetic control.

Table 2: Orthogonal Reactivity Profile

Reactive SiteRelative NucleophilicityStructural Causality & Application
N4 (Secondary Amine) HighUnobstructed by the C2-substituent. Ideal for initial kinetic alkylation, reductive amination, or selective Boc-protection.
N1 (Secondary Amine) ModerateSterically hindered by the adjacent C2-hydroxyethyl group. Functionalized via thermodynamic control or Buchwald-Hartwig coupling after N4 is protected.
O1 (Primary Alcohol) LowRequires activation (e.g., Mitsunobu conditions or mesylation). Serves as an attachment point for extended ether networks or E3 ligase ligands.

Experimental Workflows & Protocols

Protocol 1: Regioselective N4-Boc Protection (Kinetic Control)

Objective: Isolate the N4-protected intermediate while leaving the N1 and hydroxyl groups free for subsequent derivatization. Causality: The C2-hydroxyethyl group creates localized steric bulk around N1. By lowering the reaction temperature to -78 °C, we maximize the kinetic differentiation between the N4 and N1 amines, allowing the less hindered N4 to react exclusively.

Step-by-Step Methodology:

  • Preparation: Suspend (S)-2-(Piperazin-2-yl)ethanol dihydrochloride (1.0 eq) in a 1:1 mixture of anhydrous Dichloromethane (DCM) and Methanol.

  • Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise at room temperature to neutralize the hydrochloride salts and liberate the free base.

    • Self-Validation Checkpoint: Ensure the suspension transitions to a completely homogenous solution. Solid particulates will disrupt uniform kinetic control.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Reagent Addition: Dissolve Di-tert-butyl dicarbonate (Boc2O) (0.95 eq) in anhydrous DCM and add dropwise over 1 hour via a syringe pump.

    • Causality: Using strictly sub-stoichiometric Boc2O ensures that the highly reactive reagent is consumed immediately by the N4 amine, preventing localized concentration spikes that lead to N1 over-protection.

  • Quenching & Isolation: Stir for 2 hours at -78 °C, then slowly warm to 0 °C. Quench with saturated aqueous NH4Cl. Extract with DCM, dry over Na2SO4, and purify via flash chromatography (DCM:MeOH 95:5) to yield the N4-Boc protected intermediate.

G A (S)-2-(Piperazin-2-yl)ethanol B N4-Functionalization (Kinetic Control) A->B R-X or Boc2O -78°C C N1-Protection (Steric Override) B->C PG-X, Base Reflux D O-Alkylation (Mitsunobu) C->D Ar-OH, DIAD rt E Target Molecule D->E Deprotection

Workflow for the orthogonal functionalization of (S)-2-(Piperazin-2-yl)ethanol in drug synthesis.

Protocol 2: O-Etherification via Mitsunobu Reaction

Objective: Couple the primary alcohol with a phenolic warhead to create a complex chiral ether. Causality: The Mitsunobu reaction allows for etherification under mild, neutral conditions. This is critical for chiral building blocks, as harsh basic conditions (e.g., Williamson ether synthesis) risk racemizing the C2 stereocenter.

Step-by-Step Methodology:

  • Preparation: Dissolve the N1,N4-diprotected (S)-2-(Piperazin-2-yl)ethanol (1.0 eq), the target phenol (1.1 eq), and Triphenylphosphine (PPh3) (1.2 eq) in anhydrous THF under an argon atmosphere.

  • Cooling: Cool the mixture to 0 °C in an ice bath to control the initial exotherm.

  • Activation: Add Diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise over 15 minutes.

    • Causality: DIAD must be added last and slowly. This controls the exothermic formation of the highly reactive betaine intermediate, preventing side reactions and ensuring high conversion rates to the phosphonium species.

  • Propagation: Remove the ice bath and stir at room temperature for 12 hours.

    • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The complete disappearance of the alcohol starting material mass peak confirms the successful displacement of the activated betaine complex.

  • Purification: Concentrate the mixture in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc gradient) to isolate the chiral ether.

PROTAC Warhead Target Warhead (e.g., Kinase Inhibitor) Linker Piperazine Core N4-Attachment N1-Attachment Chiral Handle O-Ethyl Extension Warhead->Linker N4-Conjugation E3 E3 Ligase Ligand (e.g., CRBN / VHL) Linker->E3 O-Etherification

Structural integration of (S)-2-(Piperazin-2-yl)ethanol as a rigidified PROTAC linker.

References

  • Romanelli, M. N., Manetti, D., Braconi, L., Dei, S., Gabellini, A., & Teodori, E. (2022). "The piperazine scaffold for novel drug discovery efforts: the evidence to date." Expert Opinion on Drug Discovery, 17(9), 969-984. URL: [Link]

  • Chemme. "Product Specifications: 1246651-15-9 | (S)-2-(Piperazin-2-yl)ethanol dihydrochloride." URL: [Link]

  • Google Patents. "WO2004014895A1 - Piperazine substituted aryl benzodiazepines.
  • MDPI. "Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes." Molecules, 2023. URL: [Link]

Sources

Method

Large-Scale Manufacturing Process for (S)-2-(Piperazin-2-yl)ethanol: Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction and Mechanistic Rationale (S)-2-(Piperazin-2-yl)ethanol (o...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction and Mechanistic Rationale

(S)-2-(Piperazin-2-yl)ethanol (often isolated as its dihydrochloride salt, CAS 1246651-15-9) is a highly valuable chiral building block in medicinal chemistry. It is frequently utilized in the synthesis of atypical antipsychotics, dopamine D2 receptor antagonists, and mood disorder therapeutics[1]. The stereocenter at the C2 position of the piperazine ring is critical; specific enantiomers exhibit markedly different receptor affinities. The (S)-configuration often demonstrates a reduced propensity to cause adverse metabolic effects, such as weight gain, by minimizing off-target histamine H1 receptor affinity[1].

For researchers and process chemists transitioning from discovery to large-scale manufacturing, selecting an efficient, scalable, and highly enantioselective synthetic route is paramount.

Synthetic Strategy Evaluation

While chiral pool syntheses (e.g., starting from L-Threonine or L-aspartic acid) are viable for lab-scale exploratory work[2], large-scale manufacturing heavily favors the asymmetric resolution of racemic 2-(piperazin-2-yl)ethanol .

The racemic precursor is efficiently accessed via the catalytic hydrogenation of commercially available 2-(pyrazin-2-yl)ethanol[3]. Subsequent chiral resolution utilizing (S)-mandelic acid provides a robust, highly scalable pathway to the enantiopure (S)-isomer[1]. This route minimizes the need for expensive chiral catalysts, avoids hazardous reagents like lithium aluminum hydride required in chiral pool cyclizations, and utilizes highly crystalline intermediates that are easily purified via filtration.

Visualizing the Manufacturing Workflow

G SM 2-(Pyrazin-2-yl)ethanol (Starting Material) Step1 Catalytic Hydrogenation (H2, PtO2, MeOH, H+) SM->Step1 Int1 Racemic 2-(Piperazin-2-yl)ethanol Step1->Int1 >95% Conversion Step2 Chiral Resolution ((S)-Mandelic Acid, EtOH) Int1->Step2 Int2 (S)-2-(Piperazin-2-yl)ethanol (S)-Mandelate Salt Step2->Int2 Crystallization Step3 Salt Breaking & HCl Addition (NaOH, then HCl/iPrOH) Int2->Step3 Prod (S)-2-(Piperazin-2-yl)ethanol Dihydrochloride Step3->Prod >99% ee

Caption: Synthetic workflow for (S)-2-(Piperazin-2-yl)ethanol via hydrogenation and resolution.

Experimental Protocols & Mechanistic Causality

The following protocols are designed as self-validating systems . Each step contains integrated analytical checkpoints to ensure the reaction has proceeded to the required threshold before downstream processing occurs.

Step 1: Catalytic Hydrogenation of 2-(Pyrazin-2-yl)ethanol

Procedure:

  • Charge a high-pressure Hastelloy reactor with 2-(pyrazin-2-yl)ethanol (1.0 eq) and methanol (10 volumes).

  • Add glacial acetic acid (0.1 eq) and Platinum(IV) oxide (PtO2, 0.05 eq).

  • Purge the reactor with N2 (3x), followed by H2 (3x). Pressurize to 50 psi H2 and heat to 45°C.

  • Stir vigorously until hydrogen uptake ceases (typically 12-16 hours).

  • Filter the catalyst through a pad of Celite and concentrate the filtrate.

Causality: Pyrazine rings are notoriously resistant to reduction due to their high aromatic resonance energy. Using Adam's catalyst (PtO2) in an acidic methanolic medium facilitates the protonation of the pyrazine nitrogens. This disrupts the aromaticity and significantly lowers the activation energy required for hydrogen addition across the double bonds[3]. Self-Validation Checkpoint: Monitor the reaction via GC-MS. The process validates itself when the H2 mass flow meter registers zero uptake for >1 hour, and GC-MS confirms the complete disappearance of the starting material mass (m/z 124) and the emergence of the piperazine product (m/z 130).

Step 2: Chiral Resolution via Diastereomeric Salt Crystallization

Procedure:

  • Dissolve the racemic 2-(piperazin-2-yl)ethanol intermediate in absolute ethanol (8 volumes).

  • Heat the solution to 60°C and add (S)-mandelic acid (1.0 eq) portion-wise.

  • Once a homogenous solution is achieved, cool the reactor at a controlled rate of 5°C/hour to 0°C.

  • Seed the mixture with pure (S)-2-(piperazin-2-yl)ethanol (S)-mandelate crystals at 40°C to induce controlled nucleation[1].

  • Filter the resulting precipitate and wash with cold ethanol (2 volumes).

Causality: Controlled cooling and seeding prevent supersaturation and the kinetic trapping of the undesired (R)-enantiomer. The (S)-piperazine preferentially forms a rigid, insoluble crystalline lattice with (S)-mandelic acid due to complementary hydrogen bonding and steric packing, while the (R,S)-diastereomer remains highly soluble in the mother liquor[1]. Self-Validation Checkpoint: Perform chiral HPLC on the isolated first crop. The protocol validates itself if the enantiomeric excess (ee) is ≥ 98%. If the ee is lower, the system dictates a mandatory recrystallization from hot ethanol before proceeding to Step 3.

Step 3: Salt Breaking and Dihydrochloride Formation

Procedure:

  • Suspend the (S)-mandelate salt in water (5 volumes) and add 50% w/w aqueous NaOH until the pH reaches 12.

  • Extract the free base into 2-butanol (3 x 4 volumes).

  • Concentrate the combined organic layers under reduced pressure to remove water azeotropically.

  • Redissolve the free base in isopropanol (5 volumes) and cool to 5°C.

  • Dropwise add 5M HCl in isopropanol (2.5 eq) while maintaining the internal temperature below 15°C.

  • Filter the precipitated (S)-2-(piperazin-2-yl)ethanol dihydrochloride and dry under vacuum at 50°C.

Causality: 2-butanol is selected for extraction because the highly polar piperazine free base is poorly soluble in standard lipophilic solvents like MTBE or toluene. Azeotropic drying ensures no water carries over, which would otherwise cause the final dihydrochloride salt to "oil out" instead of crystallizing cleanly. Self-Validation Checkpoint: Perform Karl Fischer (KF) titration and AgNO3 chloride titration on the dried powder. The product is validated for release when KF ≤ 1.0% and chloride content is between 34.0% and 35.5%, confirming the formation of the stoichiometric dihydrochloride salt.

Quantitative Data Presentation

Table 1: Process Stoichiometry and Yield Metrics
StepReagent / IntermediateEquivalentsTarget Yield (%)In-Process Control (IPC)
1 2-(Pyrazin-2-yl)ethanol1.0N/AGC-MS (>99% conversion)
1 PtO2 (Adam's Catalyst)0.05 (mol)90 - 95%H2 uptake cessation
2 Racemic Intermediate1.0N/AChiral HPLC
2 (S)-Mandelic Acid1.035 - 40%*ee > 98% (Chiral HPLC)
3 (S)-Mandelate Salt1.0N/AMass recovery
3 HCl (5M in iPrOH)2.585 - 90%Chloride titration

*Note: The maximum theoretical yield for a classical chiral resolution is 50%. A 35-40% yield represents highly efficient recovery of the target enantiomer.

Table 2: Final Product Analytical Specifications (CAS 1246651-15-9)
ParameterSpecificationAnalytical Method
Appearance White to off-white crystalline powderVisual Inspection
Chemical Purity ≥ 99.0%HPLC (Area %)
Enantiomeric Excess (ee) ≥ 99.0%Chiral HPLC
Water Content ≤ 1.0%Karl Fischer Titration
Chloride Content 34.0% - 35.5%AgNO3 Titration

References

  • [1] Title: WO2004014895A1 - Piperazine substituted aryl benzodiazepines | Source: Google Patents | URL: 4

  • [2] Title: Synthesis of Chiral 1-(Piperazin-2-yl)ethanol: An In-Depth Technical Guide | Source: Benchchem | URL: 2

  • [3] Title: Synthesis of 2-(2-hydroxyethyl)piperazine | Source: PrepChem.com | URL: 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing Enantiomeric Excess (ee) in (S)-2-(Piperazin-2-yl)ethanol Synthesis

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the critical challenges researchers face when synthesizing highly pure (S)-2-(pip...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the critical challenges researchers face when synthesizing highly pure (S)-2-(piperazin-2-yl)ethanol. This chiral building block is ubiquitous in the development of antipsychotics, dopamine receptor antagonists, and other CNS-active pharmaceutical ingredients [1].

Achieving an enantiomeric excess (ee) of >98% requires precise control over thermodynamic and kinetic parameters, whether you are utilizing classical chiral resolution or asymmetric synthesis from a chiral pool. Below, we dissect the root causes of racemization, poor resolution, and analytical failures, providing field-proven, self-validating protocols to ensure synthetic integrity.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does the enantiomeric excess (ee) plateau at ~85% during the chiral resolution of racemic 2-(piperazin-2-yl)ethanol?

Causality: A plateau in ee during fractional crystallization is typically dictated by the eutectic point of the diastereomeric salt mixture in your chosen solvent system. If the solubility difference between the (S)-amine•(R)-acid salt and the (R)-amine•(R)-acid salt is insufficient, co-precipitation occurs. Furthermore, highly polar solvents (like pure methanol or water) can disrupt the hydrogen-bonding network necessary for rigid crystal lattice formation. Solution: Switch your resolving agent and solvent system. While D-(-)-tartaric acid is a common default, (R)-(-)-mandelic acid provides superior chiral discrimination for piperazine derivatives[1]. The aromatic ring of mandelic acid enables π−π stacking interactions in the crystal lattice, which significantly amplifies the solubility differential between the two diastereomers. Transitioning to a less polar solvent mixture, such as Ethyl Acetate/Ethanol (8:2), will force slower, more selective crystallization.

Q2: I am synthesizing (S)-2-(piperazin-2-yl)ethanol via the reduction of (S)-piperazine-2-carboxylic acid. Why am I observing 10-15% racemization in the final product?

Causality: Racemization during the reduction of chiral amino acids or piperazine-carboxylic acids occurs via an enolization pathway. When using harsh, nucleophilic reducing agents like Lithium Aluminum Hydride (LiAlH 4​ ) at reflux, the strongly basic conditions abstract the α -proton (which is highly acidic due to the adjacent electron-withdrawing carboxylate and amine groups) before the reduction to the alcohol is complete. Solution: Shift to a milder, electrophilic reducing agent such as the Borane-THF complex (BH 3​ ·THF). Borane acts as a Lewis acid, coordinating to the amine and reducing the carboxylic acid rapidly at lower temperatures, completely bypassing the basic enolization pathway and preserving the stereocenter [2].

Q3: How can I accurately quantify the ee of (S)-2-(piperazin-2-yl)ethanol? Direct chiral HPLC gives poor resolution and severe peak tailing.

Causality: 2-(Piperazin-2-yl)ethanol is highly polar, contains two basic secondary amines, and lacks a strong UV chromophore. This leads to severe secondary interactions (peak tailing) with the silanol groups on chiral stationary phases and poor UV detection sensitivity. Solution: Implement pre-column derivatization. Reacting the secondary amines with 9-Fluorenylmethyl chloroformate (Fmoc-Cl) introduces bulky, highly UV-active protecting groups [3]. This eliminates polarity-driven column interactions and enables baseline resolution on standard chiral columns (e.g., Chiralpak AD-H) with high UV sensitivity at 254 nm.

Part 2: Quantitative Data & Optimization

Table 1: Comparison of Chiral Resolving Agents for 2-(Piperazin-2-yl)ethanol
Resolving AgentOptimal Solvent SystemDiastereomeric Excess (de)Yield (%)Mechanistic Notes
D-(-)-Tartaric AcidMeOH / H 2​ O (9:1)75%42%Prone to oiling out; requires strict temperature control to prevent supersaturation.
(R)-(-)-Mandelic Acid EtOAc / EtOH (8:2) >95% 38% Excellent crystalline properties; π−π stacking enhances structural rigidity.
L-Dibenzoyltartaric AcidAcetone / H 2​ O (9.5:0.5)82%35%Bulky agent; moderate resolution, but sterics hinder tight crystal packing.
Table 2: Impact of Reducing Agents on (S)-Piperazine-2-carboxylic Acid Reduction
Reducing AgentSolventTemp (°C)Final ee (%)Yield (%)Causality of ee Loss
LiAlH 4​ THF65 (Reflux)82%75%Strong base causes α -proton abstraction and enolization.
NaBH 4​ / I 2​ THF25 to 6591%68%Mildly acidic in situ generation of borane, but iodine causes side reactions.
BH 3​ ·THF THF 0 to 65 >98% 85% Electrophilic reduction avoids basic conditions; strictly preserves stereocenter.

Part 3: Experimental Workflows & Visualizations

Workflow Start Racemic 2-(Piperazin-2-yl)ethanol Resolve Add (R)-(-)-Mandelic Acid in EtOAc / EtOH Start->Resolve Cryst Fractional Crystallization at 0°C to -20°C Resolve->Cryst Salt (S)-Amine • (R)-Acid Salt (Solid Precipitate) Cryst->Salt Crystallizes MotherLiq (R)-Amine Enriched (Mother Liquor) Cryst->MotherLiq Remains Soluble Base Basification (NaOH) & Extraction (DCM) Salt->Base Product Pure (S)-2-(Piperazin-2-yl)ethanol (>98% ee) Base->Product

Workflow for the chiral resolution of (S)-2-(piperazin-2-yl)ethanol using (R)-mandelic acid.

Part 4: Self-Validating Methodologies

Protocol 1: Diastereomeric Resolution via (R)-(-)-Mandelic Acid
  • Salt Formation: Dissolve racemic 2-(piperazin-2-yl)ethanol (1.0 eq) in a mixture of Ethyl Acetate and Ethanol (8:2 v/v) at 70°C. Slowly add (R)-(-)-Mandelic acid (1.0 eq) dissolved in the same solvent mixture.

  • Controlled Crystallization: Cool the mixture slowly to 0°C at a rate of 10°C/hour.

    • Self-Validation Step: Seed the mixture with 0.1% w/w of pure (S)-amine•(R)-acid salt at 40°C. If the seed dissolves immediately, the solution is not yet saturated; wait until 35°C to re-seed. This prevents "oiling out" and ensures targeted nucleation.

  • Isolation: Filter the precipitate and wash with cold Ethyl Acetate.

  • Basification: Suspend the salt in water and adjust the pH to >12 using 5N NaOH.

    • Self-Validation Step: Verify the pH is strictly >12. This ensures complete deprotonation of the piperazine and guarantees that the mandelate salt remains entirely in the aqueous phase during extraction.

  • Extraction: Extract the aqueous layer with Dichloromethane (3x). Dry over Na 2​ SO 4​ , filter, and concentrate in vacuo to yield the free (S)-enantiomer.

Protocol 2: Borane-Mediated Reduction of (S)-Piperazine-2-carboxylic Acid
  • Activation: Suspend (S)-piperazine-2-carboxylic acid (1.0 eq) in anhydrous THF under a nitrogen atmosphere at 0°C.

  • Reduction: Dropwise add Borane-THF complex (BH 3​ ·THF, 3.5 eq) over 30 minutes.

    • Mechanistic Note: Excess borane is mandatory because the two secondary amines will coordinate with the borane (forming amine-borane complexes) before the carboxylic acid is reduced.

  • Reflux: Gradually warm the mixture to 65°C and reflux for 12 hours.

  • Quenching & Decomplexation: Cool to 0°C and carefully quench with Methanol until effervescence ceases. Add 1N HCl and reflux for 1 hour.

    • Self-Validation Step: Failure to perform the acid reflux will result in artificially low yields. The boron-amine chelates are highly stable and must be hydrolyzed under acidic reflux to release the free piperazine.

  • Isolation: Basify the mixture to pH 12 with NaOH and extract with a polar organic solvent (e.g., n-butanol) or via continuous liquid-liquid extraction with DCM to isolate (S)-2-(piperazin-2-yl)ethanol.

References

  • Piperazine substituted aryl benzodiazepines. (Details the resolution of piperazine derivatives using mandelic and tartaric acids). 1

  • Substituted piperazines of azepines, oxazepines, and thiazepines. (Discusses stereoisomeric forms and chiral center configurations of piperazines).2

  • 4-Fmoc-1-carboxymethyl-piperazin-2-one. (Highlights Fmoc protection strategies for chiral 2-substituted piperazines). 3

Sources

Optimization

Technical Support Center: Purification of (S)-2-(Piperazin-2-yl)ethanol

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Author: BenchChem Technical Support Team. Date: April 2026

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From the Desk of a Senior Application Scientist

Welcome to the technical support guide for the purification of (S)-2-(Piperazin-2-yl)ethanol (CAS: 660862-47-5). This chiral building block is a valuable synthon in pharmaceutical development, but its purification can present significant challenges due to its high polarity and the basicity of its two nitrogen atoms. This guide is structured as a series of frequently asked questions and troubleshooting scenarios designed to help you diagnose and solve common issues, thereby improving both the yield and purity of your final product.

Part 1: Troubleshooting Guide & FAQs

This section addresses the most common questions and issues encountered during the purification of (S)-2-(Piperazin-2-yl)ethanol.

Focus Area: Low Final Yield

Q1: My final yield of (S)-2-(Piperazin-2-yl)ethanol is significantly lower than expected. What are the most common causes?

A1: Low yield is a multifaceted problem that can arise at several stages. The most frequent culprits are:

  • Losses during Aqueous Workup: Due to its high water solubility and basic nature, the compound can be lost to the aqueous phase if the pH is not carefully controlled during extraction. At acidic or neutral pH, the molecule will be protonated and highly water-soluble.

  • Irreversible Adsorption during Chromatography: (S)-2-(Piperazin-2-yl)ethanol is a basic amine that can interact strongly with the acidic silanol groups on standard silica gel.[1] This can lead to significant streaking, poor recovery, and in some cases, partial degradation on the column.

  • Incomplete Crystallization: If crystallization is used for purification, issues like using a suboptimal solvent, cooling too quickly, or the presence of impurities can inhibit crystal formation, leading to product loss in the mother liquor. For piperazine derivatives, the presence of even small amounts of water can sometimes hinder crystallization from organic solvents.[2]

  • Formation of Volatile or Unstable Intermediates: While less common for this specific molecule under standard conditions, ensure that harsh conditions (e.g., very high temperatures) that could lead to decomposition are avoided.

Q2: How can I optimize my aqueous workup to prevent product loss into the aqueous layer?

A2: The key to minimizing loss during extraction is pH control. (S)-2-(Piperazin-2-yl)ethanol has two basic nitrogen atoms and will exist as a water-soluble salt at low pH.

To extract it into an organic solvent (like dichloromethane or a 9:1 mixture of DCM:IPA), you must first basify the aqueous layer to deprotonate the piperazine nitrogens, rendering the molecule less polar. A pH of >11 is generally recommended. Use a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). Always check the pH of the aqueous phase with pH paper or a meter before and during extraction to ensure it remains strongly basic. It is often necessary to perform multiple extractions (e.g., 3-5 times) with the organic solvent to maximize recovery from the aqueous phase.

Q3: My product appears to be permanently stuck to the silica gel column, and my recovery is very low. What can I do?

A3: This is a classic problem when purifying basic amines on standard silica gel. The acidic nature of silica leads to strong acid-base interactions.[1] To improve recovery, you must mitigate these interactions. There are three primary strategies:

  • Mobile Phase Modification: Add a small amount of a competing base to your eluent. A common choice is to use a mobile phase of Dichloromethane/Methanol with 0.5-2% triethylamine (TEA) or ammonium hydroxide.[3] The competing base neutralizes the acidic sites on the silica, allowing your product to elute properly.[1]

  • Use a Different Stationary Phase: If modifying the mobile phase is insufficient, switch to a more inert or basic stationary phase.

    • Alumina (basic or neutral): This is often a good choice for the purification of amines.[4]

    • Amine-functionalized silica: This specialized phase has amine groups bonded to the silica surface, which shields your compound from the acidic silanols and improves peak shape.[3]

  • Reversed-Phase Chromatography: Since your compound is polar, reversed-phase flash chromatography is an excellent alternative.[3][5] Using a C18 column with a mobile phase of water and methanol or acetonitrile is effective. To ensure good retention and peak shape for a basic amine, it is often beneficial to make the mobile phase slightly basic (e.g., by adding 0.1% TEA) to suppress the protonation of the piperazine.[1]

Focus Area: Purity and Contamination

Q4: My final product is contaminated with an N-protected precursor (e.g., Boc or Cbz group). How can I improve the deprotection or remove this impurity?

A4: This indicates either an incomplete deprotection reaction or inefficient purification.

  • Optimize Deprotection: First, ensure your deprotection reaction has gone to completion. Monitor the reaction by TLC or LC-MS. If the reaction has stalled, you may need to extend the reaction time, increase the temperature (if thermally stable), or add a fresh portion of the deprotection reagent.

  • Purification Strategy: If trace amounts of the protected precursor remain, purification can be challenging due to similar polarities. However, the key difference is the basicity of the free piperazine. You can exploit this by performing an acid wash. Dissolve the crude product in an organic solvent like ethyl acetate and wash with dilute acid (e.g., 1M HCl). Your desired product will form a salt and move to the aqueous layer, while the N-protected, less basic impurity will remain in the organic layer. You can then recover your product by basifying the aqueous layer and re-extracting as described in Q2.

Q5: I'm observing a diastereomeric impurity in my final product. What are the best strategies to improve the diastereomeric excess (d.e.)?

A5: Diastereomeric impurities typically arise from the synthesis and must be removed during purification.

  • Flash Chromatography: Diastereomers often have small but exploitable differences in polarity. Careful optimization of flash chromatography is the most common approach. You may need to use a shallower gradient and screen different solvent systems to maximize separation.[4] For example, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter selectivity.[3]

  • Crystallization: Diastereomers can sometimes be separated by fractional crystallization. This requires extensive screening of solvents and conditions. If the free base does not crystallize effectively, converting the mixture to a salt (e.g., dihydrochloride, tartrate, or mandelate) can sometimes lead to a salt of one diastereomer crystallizing preferentially. Chiral resolving agents like tartaric acid can be particularly effective.[6]

Q6: How can I effectively remove inorganic salts or residual high-boiling solvents from my final product?

A6:

  • Inorganic Salts: If salts are present from the workup (e.g., NaCl, Na₂SO₄), they are typically insoluble in most organic solvents. Dissolving your crude product in a solvent like dichloromethane or ethyl acetate and filtering off the insoluble salts is often effective. If the product itself is only soluble in very polar solvents like methanol, you may need to perform a short-path silica plug filtration, eluting with a polar solvent system that moves your product but leaves the inorganic salts at the origin.

  • Residual Solvents: High-boiling solvents like DMF or DMSO can be difficult to remove.

    • Azeotropic Removal: Co-evaporation with a lower-boiling solvent can be effective. For example, repeatedly adding toluene and removing it under reduced pressure can help azeotropically remove residual water or other high-boiling point solvents.

    • Lyophilization (Freeze-Drying): If your compound is water-soluble and stable, dissolving it in water (or a water/t-butanol mixture) and lyophilizing can be an excellent way to remove all volatile impurities and obtain a fluffy solid.

    • Precipitation/Crystallization: Dissolving the crude material in a minimal amount of a good solvent (e.g., methanol) and then adding a large volume of a poor solvent (an "anti-solvent" like diethyl ether or hexanes) can cause your product to precipitate or crystallize, leaving the high-boiling solvent in the solution.

Part 2: Experimental Protocols & Data

This section provides detailed methodologies and data to support your purification efforts.

Protocol 1: Optimized pH-Controlled Aqueous Workup
  • Initial Quench: After the reaction is complete, cool the reaction mixture to room temperature. If applicable, quench any reactive reagents according to standard laboratory procedures.

  • Solvent Removal: If the reaction was performed in a water-miscible solvent (e.g., methanol, THF), remove the bulk of the solvent under reduced pressure.

  • Redissolve and Basify: Redissolve the residue in deionized water. Cool the aqueous solution in an ice bath and slowly add a base (e.g., 2M NaOH solution or solid K₂CO₃) with vigorous stirring.

  • pH Monitoring: Continuously monitor the pH of the aqueous layer. Continue adding base until the pH is stable at >11.

  • Extraction: Transfer the basified aqueous solution to a separatory funnel. Extract the solution with an appropriate organic solvent (e.g., Dichloromethane). Perform at least three to five extractions to ensure complete recovery.

  • Combine and Dry: Combine the organic extracts. Dry the solution over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Optimized Flash Chromatography

Option A: Modified Normal-Phase (Silica Gel)

  • Stationary Phase: Standard flash-grade silica gel.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel (dry loading) for best results.

  • Solvent System Selection: Start with a non-polar solvent and gradually increase polarity. A typical gradient is from 100% Dichloromethane (DCM) to 90:10:1 DCM/Methanol/Triethylamine. The triethylamine is critical for preventing peak tailing.[1]

  • Elution: Run a gradient elution, collecting fractions and monitoring by TLC.

  • Post-Column Workup: Combine the pure fractions. The triethylamine is volatile and can typically be removed along with the elution solvents under reduced pressure.

Table 1: Recommended Solvent Systems for Flash Chromatography of Polar Amines
Stationary Phase Typical Mobile Phase System (Gradient)
Silica GelDichloromethane -> 10-20% Methanol in Dichloromethane + 1% NH₄OH or TEA[3][4]
Alumina (Neutral/Basic)Hexanes -> Ethyl Acetate or Dichloromethane -> Methanol
C18 Reversed-PhaseWater + 0.1% TEA -> Acetonitrile + 0.1% TEA[1][5]

Option B: Reversed-Phase (C18 Silica)

  • Stationary Phase: C18-functionalized silica gel.

  • Sample Loading: Dissolve the sample in a minimal amount of the initial mobile phase (e.g., 95:5 Water/Acetonitrile) or methanol.

  • Solvent System: Use a gradient of water and acetonitrile or methanol. To improve peak shape, add 0.1% triethylamine or formic acid to the mobile phase (use an acid only if you intend to purify the salt form). For the free base, a basic modifier is preferred.[1]

  • Elution: Begin with a high percentage of water (e.g., 95%) and run a gradient to a higher percentage of the organic solvent (e.g., 50-100%).

  • Post-Column Workup: Combine pure fractions. The organic solvent can be removed under reduced pressure. To recover the final product, lyophilization (freeze-drying) is often the most effective method.

Protocol 3: Purification by Recrystallization

Recrystallization can be an excellent final polishing step. For piperazine derivatives, ethanol is often a suitable solvent.[7]

  • Solvent Selection: In a small test tube, test the solubility of your crude product in various solvents at room temperature and upon heating (see Table 2). An ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent dropwise until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper or a Celite plug to remove the charcoal.[8]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, transfer the flask to an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.

Table 2: Common Solvents for Crystallization
Solvent
Isopropanol / Ethanol
Acetonitrile
Ethyl Acetate
Water
Acetone

Part 3: Visualization & Workflows

Diagram 1: Troubleshooting Low Yield

This decision tree helps diagnose the root cause of low product yield during the purification process.

LowYield_Troubleshooting start Low Final Yield check_workup Analyze Aqueous Layer (TLC, LC-MS) start->check_workup product_in_aq Product Detected in Aqueous Phase? check_workup->product_in_aq basify Root Cause: Incomplete Extraction product_in_aq->basify Yes check_column Analyze Column Baseline Post-Run product_in_aq->check_column No basify_sol Solution: Increase pH to >11 and re-extract. basify->basify_sol product_on_column Product Bleeding or Remains at Origin? check_column->product_on_column adsorption Root Cause: Irreversible Adsorption product_on_column->adsorption Yes check_mother_liquor Analyze Mother Liquor from Crystallization product_on_column->check_mother_liquor No adsorption_sol Solution: Add TEA/NH4OH to eluent or switch to Alumina/C18. adsorption->adsorption_sol product_in_ml High Concentration of Product Detected? check_mother_liquor->product_in_ml crystallization_issue Root Cause: Suboptimal Crystallization product_in_ml->crystallization_issue Yes other_issues Consider other issues: - Decomposition - Incomplete Reaction product_in_ml->other_issues No crystallization_sol Solution: Screen new solvents, cool slower, or try salt formation. crystallization_issue->crystallization_sol

Caption: Decision tree for diagnosing the cause of low yield.

Diagram 2: Recommended Purification Workflow

This diagram outlines a robust, multi-step workflow for purifying (S)-2-(Piperazin-2-yl)ethanol from a crude reaction mixture.

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_polishing Final Polishing crude Crude Reaction Mixture workup 1. pH-Controlled Aqueous Workup (pH > 11) crude->workup chromatography 2. Flash Chromatography (Silica + TEA or C18) workup->chromatography purity_check1 Purity Check (TLC/LC-MS) chromatography->purity_check1 recrystallize 3. Recrystallization (e.g., from Isopropanol) purity_check1->recrystallize Impure final_product Pure (S)-2-(Piperazin-2-yl)ethanol purity_check1->final_product >98% Pure recrystallize->final_product

Caption: Recommended multi-step purification workflow.

References

  • Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. (2023). Research J. Pharm. and Tech. Available at: [Link]

  • Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Available at: [Link]

  • Successful flash chromatography. (n.d.). Biotage. Available at: [Link]

  • Martin, A. R. (1959). Purification of piperazine. U.S. Patent No. 2,919,275. Washington, DC: U.S. Patent and Trademark Office.
  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. Available at: [Link]

  • RediSep C-18 reversed phase column Purification of primary amines. (2012). Teledyne ISCO. Available at: [Link]

  • Flash Chromatography Basics. (2025). Sorbent Technologies, Inc. Available at: [Link]

  • Vacík, J., et al. (2015). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 20(8), 13612-13628. Available at: [Link]

  • (S)-2-(Piperazin-2-yl)ethanol. (n.d.). Appchem. Available at: [Link]

  • Kandhaswamy, A. (2012). Answer to "What are the best processes/methods for separation of chiral amine...". ResearchGate. Available at: [Link]

  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. (2024). ResearchGate. Available at: [Link]

  • D'Arrigo, G., et al. (2018). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Molecules, 23(11), 2888. Available at: [Link]

  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. (2024). MDPI. Available at: [Link]

  • Albizati, K., et al. (2008). Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. U.S. Patent Application No. 11/841,878.

Sources

Troubleshooting

HPLC method development for (S)-2-(Piperazin-2-yl)ethanol purity analysis

Welcome to the Analytical Technical Support Center . As a Senior Application Scientist, I have designed this portal to help researchers, scientists, and drug development professionals navigate the specific physicochemica...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Technical Support Center . As a Senior Application Scientist, I have designed this portal to help researchers, scientists, and drug development professionals navigate the specific physicochemical hurdles associated with the HPLC method development for (S)-2-(Piperazin-2-yl)ethanol purity analysis.

Because this analyte is a highly polar, basic molecule lacking a strong UV chromophore, standard reversed-phase approaches often fail. This guide bypasses generic advice, focusing instead on the mechanistic causality behind chromatographic failures and providing field-proven, self-validating solutions.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My (S)-2-(Piperazin-2-yl)ethanol sample is eluting in the void volume ( k′<1 ) on a standard C18 column. How do I achieve adequate retention? A1: The failure to retain this compound is due to its extreme hydrophilicity. Standard C18 columns rely on hydrophobic partitioning, which is insufficient for highly polar piperazine derivatives, causing them to elute at the dead time[1].

  • The Solution: Abandon traditional reversed-phase chromatography for this specific issue. Instead, utilize Hydrophilic Interaction Liquid Chromatography (HILIC) or a Mixed-Mode column (e.g., combining reversed-phase and cation-exchange mechanisms)[2]. Mixed-mode columns feature negatively charged functional groups that provide strong electrostatic retention for the positively charged piperazine ring, ensuring the analyte is retained well past the void volume.

Q2: I have achieved retention, but the peak tailing is severe (Asymmetry factor > 2.0). How can I improve peak symmetry? A2: Peak tailing of basic compounds on silica-based columns is driven by secondary ion-exchange interactions. The secondary amines on the piperazine ring (pKa ~9.7) are positively charged under typical acidic mobile phase conditions. These cations interact strongly with negatively charged, deprotonated residual silanols ( Si−O− ) on the silica surface, causing the analyte to desorb slowly and tail[3][4].

  • The Solution: You must disrupt this electrostatic attraction.

    • High pH Strategy: Switch to a hybrid organic-inorganic polymer column (which resists dissolution at high pH) and use a mobile phase adjusted to pH > 10.5 (e.g., using ammonium hydroxide). This deprotonates the piperazine amines, rendering them neutral and eliminating the ion-exchange interaction[4].

    • Silanol Blocking Strategy: If you must operate at a lower pH, add a competitive amine modifier like 0.1% diethylamine (DEA) or triethylamine (TEA) to the mobile phase. These small amines preferentially bind to the active silanols, shielding your analyte from secondary interactions[5].

Q3: The UV signal for (S)-2-(Piperazin-2-yl)ethanol is extremely weak, making it impossible to detect trace impurities (0.05% threshold). How can I achieve the required Limit of Detection (LOD)? A3: (S)-2-(Piperazin-2-yl)ethanol lacks a conjugated π -electron system (chromophore), resulting in practically non-existent UV absorbance above 210 nm[6].

  • The Solution: You must alter the detection modality. If your lab is equipped with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), you can detect the underivatized compound directly[2]. If you are restricted to UV detection, you must perform pre-column derivatization using an agent like Dansyl chloride (DNS-Cl) to covalently attach a strong UV-absorbing moiety to the secondary amines[1][6].

Part 2: Diagnostic & Workflow Visualizations

The following logic tree illustrates the mechanistic troubleshooting pathways for piperazine derivative method development.

Troubleshooting Root HPLC Issue: (S)-2-(Piperazin-2-yl)ethanol Node1 Analyte elutes in void volume (k' < 1) Root->Node1 Node2 Severe peak tailing (As > 2.0) Root->Node2 Node3 Poor S/N ratio (Low UV sensitivity) Root->Node3 Sol1 Switch to HILIC or Mixed-Mode (Cation-Exchange) Node1->Sol1 Mechanism: Increase polar retention Sol2 Increase pH > 10.5 (Hybrid C18) or add 0.1% TEA/DEA Node2->Sol2 Mechanism: Suppress silanol interactions Sol3 Pre-column Derivatization or use CAD/ELSD/MS Node3->Sol3 Mechanism: Introduce chromophore/mass

Caption: Diagnostic logic tree for resolving common chromatographic failures in piperazine analysis.

Part 3: Self-Validating Experimental Protocol

When utilizing pre-column derivatization to solve the UV sensitivity issue, a common point of failure is the appearance of "ghost peaks" from degraded reagents that co-elute with actual impurities. The following protocol is engineered as a self-validating system : it incorporates mandatory chemical quenching and system suitability controls to guarantee that every peak quantified is a genuine analyte, not an artifact.

Protocol: Pre-Column Derivatization of (S)-2-(Piperazin-2-yl)ethanol with Dansyl Chloride

Step 1: Reagent Preparation

  • Reaction Buffer: Prepare 0.1 M Sodium Bicarbonate buffer, adjusted to pH 9.0. (Causality: The reaction requires a highly alkaline environment to ensure the piperazine amines are deprotonated and nucleophilic enough to attack the derivatizing agent).

  • Derivatizing Agent: Dissolve 5 mg/mL Dansyl chloride (DNS-Cl) in anhydrous acetonitrile[1].

  • Quenching Agent: Prepare 10 mg/mL Methylamine hydrochloride in water.

Step 2: Derivatization Reaction

  • Transfer 100 µL of the sample (containing ~10 µg/mL API) into an amber HPLC vial. (Causality: Amber vials prevent the photodegradation of the light-sensitive DNS derivative).

  • Add 100 µL of the pH 9.0 buffer and 200 µL of the DNS-Cl solution.

  • Cap the vial and incubate at 40°C for exactly 30 minutes in a thermoshaker.

Step 3: Chemical Quenching (Critical Validation Step)

  • Add 50 µL of the Methylamine quenching agent and incubate for an additional 5 minutes.

  • Causality: Unreacted DNS-Cl will slowly hydrolyze in the aqueous buffer into dansyl acid, which creates unpredictable, drifting peaks that mask trace impurities. Methylamine acts as a sacrificial nucleophile, rapidly consuming all excess DNS-Cl and converting it into a predictable, fast-eluting peak that safely elutes near the solvent front, protecting your chromatogram's integrity.

Step 4: Chromatographic Analysis

  • Column: Charged Surface Hybrid (CSH) C18, 150 x 4.6 mm, 3.5 µm[4].

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 20% B to 80% B over 15 minutes.

  • Detection: UV at 254 nm.

Step 5: System Suitability & Validation Checks Before analyzing unknown samples, the system must validate itself:

  • Inject the Reagent Blank (Buffer + DNS-Cl + Quenching Agent, no API). The baseline at the expected retention time of the derivatized API must be entirely flat (S/N < 3). If a peak is present, the reagent is contaminated and the run is invalidated.

  • Inject the Resolution Spike (API spiked with a known closely-eluting structural analog, e.g., 1-(2-hydroxyethyl)piperazine). Baseline resolution ( Rs≥2.0 ) must be achieved to validate the column's resolving power.

Protocol S1 1. Sample Prep Buffer to pH 9.0 S2 2. Derivatization Add DNS-Cl (40°C) S1->S2 S3 3. Quenching Add Methylamine S2->S3 S4 4. HPLC Injection Run Reagent Blank S3->S4 S5 5. Validation Check SST Baseline S4->S5

Caption: Self-validating pre-column derivatization workflow ensuring artifact-free quantification.

Part 4: Quantitative Data Summaries

To streamline method development decisions, refer to the following structured matrices summarizing column chemistries and detection modalities.

Table 1: Column Chemistry Selection Matrix for Basic Polar Analytes

Chromatographic ChallengeMechanistic CauseRecommended Column ChemistryMobile Phase Strategy
No Retention ( k′<1 ) High polarity prevents partitioning into the hydrophobic C18 stationary phase.HILIC or Mixed-Mode (Reversed-Phase / Cation-Exchange)High organic (HILIC) or acidic aqueous with volatile buffers (Mixed-Mode).
Peak Tailing ( As>2.0 ) Secondary ion-exchange interactions between protonated amines and ionized silanols.Charged Surface Hybrid (CSH) or Polar-Embedded C18High pH (> 10.5) to deprotonate amines, or add 0.1% TEA/DEA as a silanol blocker.

Table 2: Detection Modalities for Piperazine Derivatives

Detection MethodSensitivity / LODPrimary AdvantageMechanistic Limitation
Direct UV (Low Wavelength) Low (~0.1 mg/mL)Simple workflow; no sample prep required.Poor S/N ratio due to lack of chromophore; highly susceptible to mobile phase background noise.
Pre-column Derivatization (UV) High (< 1 µg/mL)Excellent sensitivity; shifts detection to visible/fluorescent range.Time-consuming; risk of reagent artifact peaks; strictly requires chemical quenching.
ELSD / CAD Moderate (~10 µg/mL)Universal detection for non-volatile analytes without chromophores.Non-linear response curves; strictly requires volatile mobile phase additives (no phosphate buffers).

References

  • A Comparative Guide to HPLC Purity Validation of 1-(2-chloroethyl)piperazine Derivatives - Benchchem. 6

  • Resolving Peak Tailing in HPLC Analysis of Piperazine Compounds: A Technical Support Guide - Benchchem. 3

  • Development of the Validated Stability-Indicating Method for the Determination of Vortioxetine in Bulk and Pharmaceutical Formulation by HPLC-DAD, Stress Degradation Kinetics Studies and Detection of Degradation Products by LC-ESI-QTOF-MS - MDPI. 5

  • HPLC Methods for analysis of Piperazine - HELIX Chromatography.2

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines - ResearchGate. 1

  • Why are Most Drugs Basic: Implications in Pharmaceutical Testing by HPLC - Chromatography Online. 4

Sources

Optimization

Technical Support Center: Solvent Selection &amp; Crystallization Troubleshooting for (S)-2-(Piperazin-2-yl)ethanol

Welcome to the Technical Support Center for the crystallization and chiral resolution of (S)-2-(Piperazin-2-yl)ethanol. Because this molecule contains two secondary amines and a primary alcohol, it possesses an exception...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the crystallization and chiral resolution of (S)-2-(Piperazin-2-yl)ethanol. Because this molecule contains two secondary amines and a primary alcohol, it possesses an exceptionally high hydrogen-bonding capacity. This often leads to severe hygroscopicity and a tendency to form viscous syrups (oiling out) rather than ordered crystal lattices.

This guide provides field-proven troubleshooting strategies, thermodynamic explanations, and self-validating protocols to help you successfully crystallize this challenging chiral building block.

Part 1: Expert FAQs on Solvent Selection & Thermodynamics

Q1: Why does my (S)-2-(Piperazin-2-yl)ethanol constantly "oil out" instead of crystallizing, and how do I select a solvent to prevent this? A: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when the solute-solute hydrogen bonding interactions overpower the solute-solvent interactions, causing the compound to aggregate into a disordered, viscous liquid phase before it can nucleate. To prevent this, you must shift from free-base crystallization to diastereomeric salt formation. Reacting the base with a chiral acid (e.g., (S)-mandelic acid or dibenzoyl-L-tartaric acid) introduces rigid, directional ionic bonds that raise the lattice energy and promote crystallization ()[1].

Q2: What is the optimal primary solvent for the chiral resolution and crystallization of this compound? A: Ethanol (EtOH) is the gold standard. Its polar protic character facilitates the solvation of the basic piperazine nitrogens without completely disrupting the ionic salt bridges required for crystallization ()[2]. Furthermore, studies on piperazine cocrystallization demonstrate that cooling-evaporative crystallization in ethanol yields highly crystalline forms, whereas aprotic solvents like THF frequently lead to unwanted solvate formation or rapid, amorphous precipitation ()[3].

Q3: How critical is temperature control and seeding in this specific solvent system? A: It is absolutely critical. Piperazine derivatives have wide metastable zones. If you cool the solution too rapidly, you will bypass the nucleation zone and crash directly into the LLPS (oiling out) boundary. Patent literature emphasizes that successful isolation requires controlled cooling (e.g., 0.5 °C/min) down to 0 °C or -20 °C, combined with the introduction of seed crystals to bypass the high activation energy of primary nucleation ()[4].

Part 2: Troubleshooting Guide for Piperazine Crystallization

Observed IssueMechanistic CauseRecommended Corrective Action
Oiling Out (LLPS) High supersaturation reached too quickly; solvent cannot disrupt amorphous H-bond networks.Reheat to a clear solution. Reduce cooling rate to 0.5 °C/min. Add 5-10% (v/v) Ethyl Acetate as an anti-solvent and introduce seed crystals at the metastable limit.
Low Enantiomeric Excess (ee) Co-precipitation of the more soluble (R)-diastereomeric salt due to over-concentration.Increase the primary solvent (EtOH) volume by 2-3x to ensure the more soluble salt remains fully dissolved during the cooling phase.
Gelation / Poor Filtration Rapid 1D crystal growth (needle formation) trapping solvent within the crystal matrix.Employ temperature cycling (heat/cool in 5 °C increments) to promote Ostwald ripening, forcing the needles to dissolve and reform as thicker block crystals.

Part 3: Quantitative Solvent Selection Matrix

To optimize your solvent system, compare the thermodynamic properties of common crystallization solvents for piperazine derivatives:

SolventBoiling Point (°C)Polarity IndexPiperazine SolubilitySuitability for Salt Resolution
Ethanol (EtOH) 78.45.2HighOptimal - Balances free-base solubility and salt crystal growth.
Methanol (MeOH) 64.75.1Very HighPoor - Yields are often too low due to excessive salt solubility.
Isopropanol (IPA) 82.53.9ModerateGood - Useful as a co-solvent to increase overall yield.
Tetrahydrofuran (THF) 66.04.0ModerateModerate - Carries a high risk of trapping solvent (solvate formation)[3].
Ethyl Acetate (EtOAc) 77.14.4LowExcellent - Highly effective when used strictly as an anti-solvent.

Part 4: Self-Validating Experimental Protocol

Workflow: Diastereomeric Salt Crystallization of (S)-2-(Piperazin-2-yl)ethanol This protocol utilizes (S)-mandelic acid in an Ethanol/Ethyl Acetate system to force rigid lattice formation.

  • Preparation & Dissolution: Dissolve 1.0 equivalent of racemic 2-(Piperazin-2-yl)ethanol in 10 volumes of absolute Ethanol. Heat the mixture to 60 °C under continuous stirring at 300 rpm.

  • Resolving Agent Addition: In a separate vessel, dissolve 1.0 equivalent of (S)-mandelic acid in 5 volumes of absolute Ethanol at 60 °C. Slowly add this acid solution to the piperazine solution dropwise over 15 minutes ()[5].

    • Validation Check 1: The solution must remain completely clear. If turbidity appears prematurely, reheat to 65 °C until clear to prevent amorphous precipitation.

  • Controlled Cooling: Program the reactor to cool the mixture at a strict rate of 0.5 °C/min down to 40 °C ()[3].

  • Seeding: Once the temperature reaches 40 °C, introduce 1% (w/w) seed crystals of the pure (S)-2-(Piperazin-2-yl)ethanol (S)-mandelate salt.

  • Aging & Anti-Solvent Addition: Continue cooling to 0 °C. Add 2 volumes of Ethyl Acetate dropwise to push the remaining product out of solution. Age the suspension at 0 °C to -20 °C for 12 hours to maximize yield and enantiomeric purity ()[4].

  • Isolation: Filter the resulting block crystals under vacuum. Wash the filter cake with 2 volumes of pre-cooled (0 °C) Ethanol/Ethyl Acetate (1:1). Dry in a vacuum oven at 40 °C for 24 hours.

    • Validation Check 2: Analyze a 5 mg sample of the dried crystals via Chiral HPLC. An enantiomeric excess (ee) of >98% validates the resolution. If ee < 95%, perform a secondary recrystallization in 5 volumes of pure ethanol ()[1].

Part 5: Mechanistic Workflow Diagram

PiperazineCrystallization Start Dissolve (S)-2-(Piperazin-2-yl)ethanol & Chiral Acid in Hot EtOH Cooling Controlled Cooling (0.5 °C/min to 20 °C) Start->Cooling PhaseCheck Phase Separation Observed? Cooling->PhaseCheck Oiling Oiling Out (LLPS) Detected PhaseCheck->Oiling Yes (High Supersaturation) Nucleation Crystal Nucleation Occurs PhaseCheck->Nucleation No (Proper Metastable Zone) Troubleshoot Reheat to Clear Solution Add EtOAc (Anti-solvent) Introduce Seed Crystals Oiling->Troubleshoot Aging Aging at 5 °C for 12h Nucleation->Aging Troubleshoot->Cooling Retry Cooling Profile Success Filter & Vacuum Dry Diastereomeric Salt Aging->Success

Workflow for troubleshooting liquid-liquid phase separation during piperazine crystallization.

References

  • Structural Insights into the Resveratrol-Piperazine Cocrystal Forms Enabling the Cocrystallization Process Development from Solution Source: Crystal Growth & Design - ACS Publications URL:[Link]

  • A Novel Cocrystal of Daidzein with Piperazine to Optimize Solubility and Permeability Source: PubMed Central (PMC) URL:[Link]

  • Piperazine Substituted Aryl Benzodiazepines (Crystallization and Resolution Protocols)

Sources

Troubleshooting

Technical Support Center: (S)-2-(Piperazin-2-yl)ethanol Storage and Handling

Welcome to the technical support guide for (S)-2-(Piperazin-2-yl)ethanol. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the storage an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for (S)-2-(Piperazin-2-yl)ethanol. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the storage and handling of this hygroscopic compound. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity and stability of your material.

Introduction

(S)-2-(Piperazin-2-yl)ethanol is a valuable building block in medicinal chemistry, often utilized in the synthesis of various pharmaceutical agents.[1][2] Its structure, containing a piperazine ring and a primary alcohol, makes it susceptible to moisture absorption.[3] The hygroscopic nature of this compound presents significant challenges in maintaining its purity and stability over time. Improper storage can lead to water uptake, which may result in physical changes to the material and potentially catalyze degradation, compromising experimental outcomes. This guide will equip you with the necessary knowledge to mitigate these risks.

Quick Reference: Chemical and Physical Properties

For effective handling and storage, a clear understanding of the compound's properties is essential.

PropertyValueSource
CAS Number 660862-47-5[4]
Molecular Formula C6H14N2O[4]
Molecular Weight 130.19 g/mol [4]
Appearance Varies; often a solid or viscous oil
Hygroscopicity High; readily absorbs moisture from the atmosphere[5][6][7]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the storage and use of (S)-2-(Piperazin-2-yl)ethanol in a question-and-answer format.

Storage and Handling

Q1: My container of (S)-2-(Piperazin-2-yl)ethanol arrived as a solid, but has since become a viscous, sticky substance. What happened?

A1: This is a classic sign of moisture absorption. (S)-2-(Piperazin-2-yl)ethanol is hygroscopic, meaning it readily attracts and absorbs water from the air.[5][6] When the compound takes on water, its physical state can change from a free-flowing solid to a clumpy or syrupy liquid. This process is known as deliquescence.[7] To prevent this, it is crucial to minimize the compound's exposure to the atmosphere.[8]

Q2: How can I prevent my (S)-2-(Piperazin-2-yl)ethanol from absorbing atmospheric moisture?

A2: Proper storage is paramount. Here are some key preventative measures:

  • Airtight Containers: Always store the compound in a tightly sealed container.[5]

  • Inert Atmosphere: For long-term storage or for highly sensitive applications, consider storing the material under an inert gas like argon or nitrogen.

  • Desiccants: Place the sealed container inside a desiccator containing a suitable drying agent, such as silica gel or calcium chloride.[6][7] This creates a dry microenvironment.

  • Controlled Environment: If available, handle the compound inside a glove box with a controlled, low-humidity atmosphere.[9]

  • Minimize Exposure: When you need to weigh or handle the compound, do so as quickly as possible to limit its time in an open environment.[5][8]

Q3: I suspect my sample has absorbed moisture. Can I dry it?

A3: While technically possible, drying a hygroscopic compound that has already absorbed significant moisture can be challenging without specialized equipment.[8] Gentle heating under a vacuum may remove water, but there is a risk of thermal degradation.[5] Before attempting to dry the material, it is advisable to first quantify the water content to assess the extent of the issue.

Quality Control and Analysis

Q4: How can I determine the water content in my sample of (S)-2-(Piperazin-2-yl)ethanol?

A4: The most accurate and widely accepted method for determining water content in pharmaceutical substances is Karl Fischer (KF) titration.[10][][12][13] This technique is highly specific to water and can detect even trace amounts.[12] Both volumetric and coulometric KF titration methods are suitable, with the coulometric method being particularly effective for very low moisture levels.[10][14]

Q5: What are the signs of chemical degradation in (S)-2-(Piperazin-2-yl)ethanol, and how can I detect it?

A5: Degradation can manifest as a change in color, the appearance of new peaks in a chromatogram, or a decrease in the main peak's area percentage. High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of (S)-2-(Piperazin-2-yl)ethanol and detecting potential degradation products.[15][16] Since the compound lacks a strong UV chromophore, derivatization with a UV-active agent may be necessary for sensitive detection.[15][17]

Q6: I see an unexpected peak in my HPLC chromatogram. What could it be?

A6: An unexpected peak could be an impurity from the synthesis or a degradation product. Given the presence of amine and alcohol functional groups, potential degradation pathways could involve oxidation. The ethanol side chain could be oxidized to an aldehyde or a carboxylic acid.[18] To identify the unknown peak, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) would be necessary to obtain molecular weight information.

Visualizing the Troubleshooting Process

To aid in diagnosing storage issues, the following decision tree can be used:

TroubleshootingWorkflow start Issue: Suspected change in (S)-2-(Piperazin-2-yl)ethanol physical_change Observe Physical State (e.g., clumping, color change, liquid formation) start->physical_change quantify_water Perform Karl Fischer Titration to quantify water content physical_change->quantify_water high_water Water Content > Specification? quantify_water->high_water assess_purity Run HPLC Purity Analysis purity_fail Purity < Specification or New Peaks Observed? assess_purity->purity_fail high_water->assess_purity No review_storage Review and Improve Storage/Handling Procedures: - Use desiccator - Inert atmosphere - Minimize exposure high_water->review_storage Yes characterize_impurity Characterize Impurity (e.g., LC-MS) purity_fail->characterize_impurity Yes acceptable Material is within specification purity_fail->acceptable No unacceptable Material is compromised. Consider discarding or repurification. review_storage->unacceptable characterize_impurity->unacceptable DegradationPathway compound (S)-2-(Piperazin-2-yl)ethanol (C6H14N2O) aldehyde Intermediate Aldehyde compound->aldehyde Oxidation of alcohol n_oxide N-Oxide Derivative compound->n_oxide Oxidation of amine oxidizing_agent Oxidizing Agent (e.g., atmospheric O2, peroxides) oxidizing_agent->compound acid Carboxylic Acid Derivative aldehyde->acid Further oxidation

Sources

Reference Data & Comparative Studies

Validation

The Chiral Piperazine Conundrum: A Comparative Guide to (S)- vs. (R)-2-(Piperazin-2-yl)ethanol Reactivity &amp; Applications

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the challenge of functionalizing chiral piperazine building blocks. Among the most versatile of these are (S)...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the challenge of functionalizing chiral piperazine building blocks. Among the most versatile of these are (S)-2-(Piperazin-2-yl)ethanol and (R)-2-(Piperazin-2-yl)ethanol . These enantiomers serve as foundational scaffolds for a wide array of therapeutics, from atypical antipsychotics (dopamine D2 receptor antagonists) to targeted oncology drugs (such as KRAS G12C inhibitors)[1][2].

While their intrinsic chemical reactivity in an achiral environment is identical, their behavior diverges dramatically when introduced to chiral catalysts, biological receptors, or asymmetric synthetic pathways. This guide objectively compares their reactivity profiles, details field-proven regioselective protection strategies, and provides self-validating experimental workflows for their utilization.

Structural & Reactivity Fundamentals: The N1 vs. N4 Challenge

Both the (S) and (R) enantiomers possess three distinct nucleophilic sites:

  • N1 (Secondary Amine): Adjacent to the chiral center.

  • N4 (Secondary Amine): Distal to the chiral center.

  • O (Primary Alcohol): Located on the C2 side chain.

The Causality of Regioselectivity: In achiral environments, both enantiomers exhibit the exact same regioselective preference. The 2-hydroxyethyl group at the C2 position creates a significant steric shield around the N1 nitrogen. Consequently, the N4 nitrogen is kinetically favored for electrophilic attack (e.g., alkylation, acylation, or Boc-protection). Understanding this steric disparity is critical; attempting to functionalize N1 without first protecting N4 will inevitably lead to complex mixtures of N4-substituted and N1,N4-disubstituted products.

Regioselectivity Start 2-(Piperazin-2-yl)ethanol (S or R Enantiomer) N4 N4-Boc Protected (Kinetically Favored) Start->N4 1.0 eq Boc2O 0°C, DCM N1 N1-Boc Protected (Sterically Hindered) Start->N1 Minor Pathway Bis N1,N4-Bis-Boc (Over-reaction) N4->Bis Excess Boc2O Room Temp

Regioselective N4-protection workflow exploiting the steric hindrance at the N1 position.

Stereospecificity in Biological Targets: The (S) vs. (R) Divergence

While synthetic protection strategies apply equally to both enantiomers, their pharmacological applications demand strict enantiomeric purity. The spatial orientation of the 2-hydroxyethyl side chain dictates how the piperazine core docks into chiral biological receptors.

  • Atypical Antipsychotics (D2 Receptor Antagonism): Research into piperazine-substituted aryl benzodiazepines demonstrates that the absolute configuration at the piperazine C2 carbon drastically impacts the drug's safety profile. The (S)-configuration is highly preferred because it maintains potent dopamine D2 receptor blockade while exhibiting a significantly decreased affinity for the H1 receptor, thereby reducing the propensity for drug-induced weight gain—a major adverse effect of typical antipsychotics[1][3].

  • Targeted Oncology (KRAS Inhibitors): In the synthesis of complex molecules like Adagrasib, chiral piperazines undergo regioselective SN​Ar reactions. The exact 3D topology of the chosen enantiomer is required to achieve the precise binding conformation necessary to lock the mutant KRAS protein in its inactive state[2]. Substituting the (S) for the (R) enantiomer results in severe steric clashes within the binding pocket, rendering the molecule biologically inert.

Binding S_Enant (S)-2-(Piperazin-2-yl)ethanol Derivative Receptor Chiral Biological Target (e.g., D2 Receptor Pocket) S_Enant->Receptor Binding R_Enant (R)-2-(Piperazin-2-yl)ethanol Derivative R_Enant->Receptor Binding S_Fit Optimal Steric Fit (High Affinity / Efficacy) Receptor->S_Fit R_Clash Steric Clash (Low Affinity / Off-Target) Receptor->R_Clash

Divergent pharmacological outcomes of (S) and (R) enantiomers in chiral environments.

Quantitative Comparison

The following table summarizes the comparative data between the two enantiomers, highlighting where their properties align and where they diverge.

Property / Parameter(S)-2-(Piperazin-2-yl)ethanol(R)-2-(Piperazin-2-yl)ethanol
Achiral Reactivity (N4 vs N1) N4 kinetically favored (>90% selectivity at 0°C)N4 kinetically favored (>90% selectivity at 0°C)
Optical Rotation ( [α]D​ ) Specific negative/positive value (solvent dependent)Equal magnitude, opposite sign to (S)
D2 Receptor Antagonism Utility High (Preferred for reduced H1-mediated weight gain)[3]Low (Higher incidence of off-target binding)
KRAS G12C Integration Scaffold-dependent (Highly stereospecific)[2]Scaffold-dependent (Highly stereospecific)
Enzymatic Resolution Resolvable via specific chiral lipases/aldolasesResolvable via specific chiral lipases/aldolases

Experimental Workflows (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that the causality of the chemical transformations is actively monitored and verified.

Protocol A: Regioselective N4-Boc Protection (Applicable to both enantiomers)

Objective: Selectively protect the less hindered N4 amine while leaving the N1 amine and primary alcohol free for subsequent functionalization.

  • Preparation: Dissolve 10.0 mmol of (S)-2-(Piperazin-2-yl)ethanol in 50 mL of anhydrous Dichloromethane (DCM).

  • Temperature Control (Critical Causality): Cool the reaction flask to exactly 0°C using an ice-water bath. Why? Low temperatures suppress the thermodynamic equilibration that leads to N1-protection and O-acylation, locking the reaction under strict kinetic control.

  • Reagent Addition: Dissolve 10.0 mmol (1.0 equivalent) of Di-tert-butyl dicarbonate ( Boc2​O ) in 10 mL of DCM. Add this solution dropwise over 30 minutes via an addition funnel.

  • Validation Checkpoint 1: After 2 hours at 0°C, perform TLC (Ninhydrin stain). The disappearance of the highly polar starting material and the appearance of a single intermediate-polarity spot validates successful mono-protection.

  • Workup: Wash the organic layer with saturated aqueous NaHCO3​ (2 x 20 mL) and brine (20 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Validation Checkpoint 2: Analyze via LC-MS. A dominant peak corresponding to [M+H]+=231.1 m/z confirms the mono-Boc protected product. 1H NMR will show the Boc protons (~1.4 ppm) and a shift in the N4-adjacent methylene protons, while N1-adjacent protons remain relatively unshifted.

Protocol B: Enantiomeric Excess (ee) Determination via Mosher's Acid Derivatization

Objective: Verify the optical purity of the synthesized (S)- or (R)-enantiomer building block before downstream drug synthesis.

  • Preparation: Take 0.1 mmol of the N4-Boc protected intermediate from Protocol A and dissolve in 2 mL of anhydrous Pyridine.

  • Derivatization: Add 0.3 mmol (excess) of (R)-(-)- α -Methoxy- α -(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl, Mosher's acid chloride)[4]. Stir at room temperature for 12 hours.

    • Causality: The chiral (R)-MTPA-Cl reacts with the free N1 amine and the primary alcohol, converting the (S) and (R) enantiomers into (S,R) and (R,R) diastereomers. Diastereomers have distinct physical properties and different NMR chemical shifts.

  • Workup: Quench with 1 mL of Methanol, concentrate, and partition between Ethyl Acetate and 1M HCl. Isolate the organic layer, dry, and concentrate.

  • Validation Checkpoint (Data Acquisition): Dissolve the crude residue in CDCl3​ and acquire a 19F NMR spectrum.

    • Self-Validation: The presence of a single sharp fluorine singlet confirms >99% ee. The appearance of a second, distinct fluorine peak indicates enantiomeric impurity. Integrating the ratio of these two peaks provides a direct, highly accurate quantitative measure of the enantiomeric excess.

References

  • WO2003082877A1 - Piperazine substituted aryl benzodiazepines and their use as dopamine receptor antagonists for the treatment of psychotic disorders Google Patents URL
  • WO2005026177A1 - Substituted piperazines of azepines, oxazepines, and thiazepines Google Patents URL
  • Development of Adagrasib's Commercial Manufacturing Route ChemRxiv URL
  • Enantioselective Chemoenzymatic Synthesis of cis- and trans-2,5-Disubstituted Morpholines The Journal of Organic Chemistry - ACS Publications URL

Sources

Comparative

A Comparative Guide: (S)-2-(Piperazin-2-yl)ethanol vs. Piperazine-2-carboxylic Acid in Peptidomimetic Design

In the evolving landscape of drug development and peptide engineering, piperazine derivatives serve as privileged scaffolds. Their rigid six-membered heterocyclic rings impart metabolic stability and predictable conforma...

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Author: BenchChem Technical Support Team. Date: April 2026

In the evolving landscape of drug development and peptide engineering, piperazine derivatives serve as privileged scaffolds. Their rigid six-membered heterocyclic rings impart metabolic stability and predictable conformational constraints. However, selecting the right piperazine derivative is critical to the success of a synthetic strategy.

This guide objectively compares two prominent building blocks: Piperazine-2-carboxylic acid (PCA) and (S)-2-(Piperazin-2-yl)ethanol . While both share a piperazine core, their functional groups dictate entirely different roles in peptide synthesis—from backbone rigidification to terminal functionalization.

Mechanistic & Structural Analysis

Piperazine-2-carboxylic Acid (PCA)

PCA is a classic conformationally constrained amino acid analogue. Because it possesses both a secondary amine and a carboxylic acid, it can be directly incorporated into the peptide backbone via standard amide bonds[1].

  • Turn Induction: The rigid ring restricts the ϕ and ψ dihedral angles of the peptide backbone. NMR spectroscopy studies demonstrate that incorporating PCA into tetrapeptides induces specific secondary structures, existing in an equilibrium between γ -turns and type II β -turns[1].

  • Application: It is primarily used in the synthesis of foldamers, peptidomimetics, and constrained macrocycles to enhance target affinity and resist proteolytic degradation[2].

(S)-2-(Piperazin-2-yl)ethanol

Unlike PCA, (S)-2-(Piperazin-2-yl)ethanol lacks a carboxylic acid, replacing it with a 2-hydroxyethyl group. This fundamental difference means it cannot propagate a peptide chain at the C-terminus.

  • Terminal Capping & Branching: The primary/secondary amines can be coupled to the C-terminus of a peptide, while the free hydroxyl group serves as a bioisosteric cap that prevents exopeptidase degradation.

  • Linker Attachment: The hydroxyl group provides an orthogonal handle for esterification or etherification, making it an ideal scaffold for attaching solubility tags (like PEG chains), fluorophores, or acting as an intermediate in the synthesis of antipsychotic drug analogs[3].

Decision Matrix: Selecting the Right Scaffold

To determine which derivative suits your synthetic workflow, consider the structural requirements of your target molecule.

G Start Piperazine Derivative Selection PCA Piperazine-2-carboxylic acid (PCA) Start->PCA Requires -COOH PPE (S)-2-(Piperazin-2-yl)ethanol Start->PPE Requires -OH Backbone Backbone Extension (Amide Bonds) PCA->Backbone Turn Turn Induction (β-turn / γ-turn) PCA->Turn Capping Terminal Capping / Branching PPE->Capping Linker Linker Attachment (via -OH) PPE->Linker

Decision matrix for selecting piperazine derivatives based on structural and synthetic requirements.

Comparative Data Summary

The following table summarizes the quantitative and qualitative properties of both scaffolds to aid in experimental planning.

ParameterPiperazine-2-carboxylic acid (PCA)(S)-2-(Piperazin-2-yl)ethanol
Molecular Weight 130.15 g/mol 130.19 g/mol
Key Functional Groups Secondary amine, Carboxylic acidSecondary amine, Primary alcohol
Role in Synthesis Backbone extender, turn inducerC-terminal cap, linker attachment
SPPS Compatibility High (Requires Fmoc/Boc protection)Moderate (Used in post-cleavage or on-resin capping)
Coupling Efficiency Moderate (Sterically hindered, requires HATU)High (Primary alcohol/amine highly reactive)
Structural Effect Induces γ -turns and type II β -turnsEnhances solubility, prevents degradation

Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the optimal use cases for each compound.

Protocol A: Fmoc-SPPS Incorporation of PCA

Causality Insight: Because the secondary amine of the piperazine ring is sterically hindered, standard coupling reagents like DIC/HOBt often result in incomplete coupling and truncated sequences. Using a highly active uronium salt like alongside a strong base (DIPEA) is required to drive the reaction to completion[2].

Step-by-Step Methodology:

  • Resin Preparation: Swell the Fmoc-AA-Wang resin in Dichloromethane (DCM) for 30 minutes, then wash with Dimethylformamide (DMF).

  • Deprotection: Treat the resin with 20% piperidine in DMF for 2 x 10 minutes to remove the N-terminal Fmoc group. Wash thoroughly with DMF (5x).

  • Activation: In a separate vial, dissolve 3.0 equivalents of Fmoc-PCA-OH and 2.9 equivalents of HATU in a minimal volume of DMF. Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 2 minutes to allow the active ester to form.

  • Coupling: Add the activated Fmoc-PCA-OH solution to the resin. Agitate at room temperature for 2 hours.

  • Validation: Perform a Kaiser test. If the test is positive (blue), repeat the coupling step. If negative (yellow/colorless), proceed to wash the resin with DMF and DCM.

SPPS Resin Peptide-Resin (Free N-Terminus) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect Step 1 Activation Activate Fmoc-PCA-OH (HATU / DIPEA) Deprotect->Activation Step 2 Coupling Coupling Reaction (1-2 hours, RT) Activation->Coupling Step 3 Wash Wash (DMF / DCM) Coupling->Wash Step 4 Next Next Amino Acid or Cleavage Wash->Next Step 5

Step-by-step solid-phase peptide synthesis (SPPS) workflow for incorporating Fmoc-PCA-OH.

Protocol B: C-Terminal Functionalization with (S)-2-(Piperazin-2-yl)ethanol

Causality Insight: When designing a peptide drug that requires a PEGylated tail for enhanced half-life, (S)-2-(Piperazin-2-yl)ethanol acts as an ideal bridge. The piperazine ring couples to the peptide's C-terminus, leaving the hydroxyl group exposed for subsequent etherification or esterification with a PEG-derivative.

Step-by-Step Methodology:

  • Peptide Cleavage: Cleave the fully protected peptide from a highly acid-sensitive resin (e.g., 2-Chlorotrityl chloride resin) using 1% TFA in DCM to yield a peptide with a free C-terminal carboxylic acid.

  • Amide Formation: Dissolve the protected peptide (1 eq) and (S)-2-(Piperazin-2-yl)ethanol (1.5 eq) in DMF.

  • Coupling: Add EDC·HCl (1.5 eq) and HOAt (1.5 eq) to the solution at 0°C. Add DIPEA (3 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Purification: Evaporate the DMF, dissolve the residue in ethyl acetate, and wash with 5% citric acid and brine. Dry over Na₂SO₄ and concentrate.

  • Hydroxyl Functionalization: The resulting intermediate now features a free terminal hydroxyl group, ready for standard Steglich esterification with a carboxylated PEG chain.

References

  • Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. The Journal of Organic Chemistry, 2009. Available at:[Link]

  • Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Pharmaceuticals (MDPI), 2021. Available at:[Link]

  • Substituted piperazines of azepines, oxazepines, and thiazepines.Google Patents (WO2005026177A1), 2005.

Sources

Validation

A Comparative Guide to the Biological Activity of (S)-2-(Piperazin-2-yl)ethanol Analogs

For Researchers, Scientists, and Drug Development Professionals The (S)-2-(piperazin-2-yl)ethanol scaffold is a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel ther...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The (S)-2-(piperazin-2-yl)ethanol scaffold is a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutics targeting the central nervous system (CNS). The inherent chirality of this scaffold, combined with the two nitrogen atoms of the piperazine ring, provides multiple points for structural modification, enabling the fine-tuning of pharmacological properties. This guide offers an in-depth comparison of the biological activity of (S)-2-(piperazin-2-yl)ethanol analogs, with a focus on their affinity for sigma receptors. The information presented is grounded in experimental data from a systematic study of a closely related series of chiral (piperazin-2-yl)methanol derivatives, providing valuable insights into their structure-activity relationships (SAR).

Introduction to the (S)-2-(Piperazin-2-yl)ethanol Scaffold

The piperazine moiety is a common feature in a multitude of clinically successful drugs, valued for its ability to modulate physicochemical properties such as aqueous solubility and to participate in crucial hydrogen bonding interactions with biological targets.[1] The introduction of a hydroxymethyl or hydroxyethyl group at the chiral C2 position of the piperazine ring, as seen in (S)-2-(piperazin-2-yl)methanol and its ethanol counterpart, adds another layer of functionality. The stereochemistry at this position is often critical for biological activity, making enantiomerically pure synthesis a key consideration in the development of these compounds.[1]

Derivatives of this scaffold have shown significant potential in neuropharmacology and oncology.[1] This guide will focus on a comparative analysis of their activity at sigma receptors, which are implicated in a variety of neurological disorders, including schizophrenia, depression, and neurodegenerative diseases.

Comparative Analysis of Sigma Receptor Affinity

A study by Bedürftig and Wünsch (2004) systematically investigated the sigma-1 (σ₁) and sigma-2 (σ₂) receptor affinities of a series of chiral, nonracemic (S)-(piperazin-2-yl)methanol derivatives with varying N-4 substituents.[2] Given the close structural similarity, these findings provide a strong basis for understanding the SAR of (S)-2-(piperazin-2-yl)ethanol analogs. The affinity of these compounds was determined through radioligand binding assays using guinea pig brain and rat liver membrane preparations.[2]

Table 1: Sigma-1 (σ₁) and Sigma-2 (σ₂) Receptor Affinities of (S)-(Piperazin-2-yl)methanol Analogs [2]

Compound IDN-4 Substituent (R)σ₁ Kᵢ (nM)σ₂ Kᵢ (nM)
3a Benzyl138 ± 21> 10,000
3b Phenethyl48.3 ± 7.2> 10,000
3c 3-Phenylpropyl39.1 ± 5.9> 10,000
3d p-Methoxybenzyl12.4 ± 1.9> 10,000
3e 3,4-Dimethoxybenzyl24.3 ± 3.6> 10,000
3f Naphthylmethyl25.8 ± 3.9> 10,000
Structure-Activity Relationship (SAR) Insights

The data presented in Table 1 reveals several key SAR trends for the interaction of these analogs with the sigma-1 receptor:

  • Impact of an Additional Phenyl Ring: A significant finding is that the presence of an additional phenyl residue in the N-4 substituent is favorable for high sigma-1 receptor affinity.[2]

  • Alkyl Chain Length: The length of the alkyl chain connecting the phenyl ring to the piperazine nitrogen influences affinity. A shorter chain (benzyl in 3a ) resulted in lower affinity compared to a longer chain (phenethyl in 3b and 3-phenylpropyl in 3c ).

  • Aromatic Substitution: Substitution on the benzyl ring with electron-donating groups, such as a para-methoxy group (3d ), led to the highest sigma-1 receptor affinity in the series (Kᵢ = 12.4 nM).[2] The 3,4-dimethoxybenzyl analog (3e ) also showed high affinity.

  • Bulky Aromatic Systems: The incorporation of a larger aromatic system, such as a naphthylmethyl group (3f ), was well-tolerated and resulted in high affinity for the sigma-1 receptor.

  • Selectivity: All tested analogs demonstrated high selectivity for the sigma-1 receptor over the sigma-2 receptor, with Kᵢ values for the latter being greater than 10,000 nM.[2]

Experimental Methodologies

The generation of robust and reproducible data is paramount in drug discovery. The following sections detail the key experimental protocols for the synthesis and biological evaluation of (S)-2-(piperazin-2-yl)ethanol analogs.

Synthesis of Chiral (S)-(Piperazin-2-yl)methanol Analogs

A reliable method for the synthesis of enantiomerically pure (S)-(piperazin-2-yl)methanol derivatives starts from the proteinogenic amino acid (S)-serine. This approach leverages the inherent chirality of the starting material to ensure the desired stereochemistry in the final product.[1][2]

Workflow for the Synthesis of (S)-(Piperazin-2-yl)methanol Analogs

cluster_0 Synthesis Pathway S-Serine S-Serine Chloroacetamide_Formation Chloroacetamide Formation S-Serine->Chloroacetamide_Formation Chloroacetyl chloride, Et3N Bicyclic_Piperazinedione_Synthesis Bicyclic Piperazinedione Synthesis Chloroacetamide_Formation->Bicyclic_Piperazinedione_Synthesis Primary amine (R-NH2) Reduction Reduction to Piperazine Bicyclic_Piperazinedione_Synthesis->Reduction LiAlH4 N-Substitution N-4 Substitution Reduction->N-Substitution Alkylating/Acylating agent Final_Analog (S)-(Piperazin-2-yl)methanol Analog N-Substitution->Final_Analog

Caption: Synthetic workflow for chiral (S)-(piperazin-2-yl)methanol analogs.

Step-by-Step Protocol:

  • Chloroacetamide Formation: (S)-serine methyl ester hydrochloride is reacted with chloroacetyl chloride in the presence of a base like triethylamine to yield the corresponding chloroacetamide.[1]

  • Bicyclic Piperazinedione Synthesis: The crude chloroacetamide is then reacted with a primary amine (R-NH₂) to form diastereomeric bicyclic piperazinediones, which can be separated by column chromatography.[2]

  • Reduction to Piperazine: The desired piperazinedione diastereomer is reduced using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) to yield the (S)-(piperazin-2-yl)methanol core.

  • N-4 Substitution: The final step involves the N-substitution of the piperazine ring with various alkylating or acylating agents to introduce the desired 'R' group.[1]

In Vitro Biological Evaluation: Radioligand Binding Assay

Radioligand binding assays are a standard method for determining the affinity of a compound for a specific receptor.

Workflow for Radioligand Binding Assay

cluster_1 Radioligand Binding Assay Membrane_Prep Receptor-rich Membrane Preparation Incubation Incubation Membrane_Prep->Incubation Filtration Separation of Bound and Free Ligand Incubation->Filtration Rapid filtration Quantification Quantification of Radioactivity Filtration->Quantification Scintillation counting Data_Analysis Data Analysis (Ki determination) Quantification->Data_Analysis

Caption: Workflow for determining receptor binding affinity.

Step-by-Step Protocol for Sigma-1 Receptor Binding Assay: [2]

  • Membrane Preparation: Guinea pig brain membranes, which are rich in sigma-1 receptors, are prepared through a series of homogenization and centrifugation steps.

  • Incubation: The membrane preparations are incubated in a buffer solution with a radiolabeled sigma-1 receptor ligand (e.g., -pentazocine) and varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of a known sigma-1 ligand (e.g., haloperidol).

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ (inhibition constant) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Signaling Pathways and Functional Implications

The high affinity and selectivity of these (S)-2-(piperazin-2-yl)ethanol analogs for the sigma-1 receptor suggest their potential to modulate its signaling pathways. The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is involved in regulating a variety of cellular functions, including calcium signaling, ion channel activity, and neuronal survival.

Simplified Sigma-1 Receptor Signaling Pathway

cluster_2 Sigma-1 Receptor Signaling Ligand (S)-2-(Piperazin-2-yl)ethanol Analog S1R Sigma-1 Receptor Ligand->S1R Binds and modulates IP3R IP3 Receptor S1R->IP3R Regulates Ion_Channels Ion Channels S1R->Ion_Channels Modulates Ca_Signaling Calcium Signaling IP3R->Ca_Signaling Modulates Neuronal_Survival Neuronal Survival Ca_Signaling->Neuronal_Survival Ion_Channels->Neuronal_Survival

Caption: Simplified overview of the sigma-1 receptor signaling pathway.

By binding to the sigma-1 receptor, these analogs could potentially act as agonists or antagonists, thereby influencing downstream signaling events. This modulation could have therapeutic implications for a range of neurological and psychiatric conditions where sigma-1 receptor dysfunction has been implicated.

Conclusion and Future Directions

The (S)-2-(piperazin-2-yl)ethanol scaffold represents a promising starting point for the development of potent and selective ligands for CNS targets. The comparative analysis of structurally similar (S)-(piperazin-2-yl)methanol derivatives highlights the importance of the N-4 substituent in determining affinity and selectivity for the sigma-1 receptor. The detailed synthetic and biological evaluation protocols provided in this guide offer a solid foundation for researchers to further explore and optimize these compounds.

Future research should focus on expanding the biological characterization of these analogs to include functional assays to determine their agonist or antagonist properties at the sigma-1 receptor. Furthermore, evaluating their activity at other relevant CNS targets, such as serotonin and dopamine receptors, could uncover novel multi-target ligands with unique therapeutic potential. In vivo studies will also be crucial to assess their pharmacokinetic properties, efficacy, and safety in relevant animal models of neurological disorders.

References

  • Bedürftig, S., & Wünsch, B. (2004). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Bioorganic & Medicinal Chemistry, 12(12), 3299-3311. [Link]

Sources

Comparative

Mass Spectrometry Validation for (S)-2-(Piperazin-2-yl)ethanol Impurities: A Comparative Guide to HILIC vs. RPLC Methodologies

As a Senior Application Scientist, one of the most persistent challenges in pharmaceutical impurity profiling is the retention, resolution, and trace-level quantification of highly polar, basic small molecules. (S)-2-(Pi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most persistent challenges in pharmaceutical impurity profiling is the retention, resolution, and trace-level quantification of highly polar, basic small molecules. (S)-2-(Piperazin-2-yl)ethanol serves as a critical chiral building block in drug development, but its physicochemical properties—extreme hydrophilicity, basic secondary and tertiary amines, and the absence of a strong UV chromophore—make traditional high-performance liquid chromatography with ultraviolet detection (HPLC-UV) inadequate for trace-level impurity analysis[1].

To detect genotoxic impurities (such as N-nitrosopiperazine derivatives) at parts-per-million (ppm) or parts-per-billion (ppb) levels, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is mandatory[2][3]. Furthermore, the recent adoption of the ICH Q2(R2) guidelines explicitly integrates mass spectrometry and multivariate analytical procedures into the formal validation framework, requiring rigorous proof of specificity, robustness, and matrix effect control[4][5].

This guide objectively compares the performance of Hydrophilic Interaction Liquid Chromatography (HILIC) against traditional Reversed-Phase Liquid Chromatography (RPLC) for the MS validation of (S)-2-(Piperazin-2-yl)ethanol impurities, providing actionable, self-validating protocols for your laboratory.

The Analytical Challenge: Why RPLC Fails and HILIC Succeeds

When developing an LC-MS/MS method for piperazine derivatives, the default starting point is often an alkyl-phase (C18) RPLC column. However, this approach introduces severe mechanistic limitations:

  • Poor Retention (The Void Volume Problem): Highly polar analytes like (S)-2-(Piperazin-2-yl)ethanol have negligible affinity for nonpolar C18 stationary phases, eluting in or near the void volume[6].

  • Ion Suppression: To force retention in RPLC, analysts often rely on ion-pairing reagents (e.g., heptafluorobutyric acid or trifluoroacetic acid). While effective for chromatography, these reagents cause catastrophic signal suppression in the electrospray ionization (ESI) source and permanently contaminate the mass spectrometer[6].

  • The HILIC Advantage: HILIC operates via a completely orthogonal mechanism. It utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase (typically >70% acetonitrile)[7][8]. Water acts as the strong eluting solvent. The highly organic mobile phase not only provides excellent retention for polar basic amines but also drastically enhances droplet desolvation efficiency in the ESI source, yielding a massive boost in MS sensitivity[7][9].

Mechanism P Polar Basic Impurity (e.g., N-nitrosopiperazine) H HILIC Stationary Phase (Aqueous Layer Partitioning) P->H Water-rich layer R RPLC Stationary Phase (Hydrophobic Interaction) P->R C18 Alkyl chains O1 Strong Retention & Resolution High ESI-MS Sensitivity H->O1 O2 Early Elution / Ion Suppression Requires Ion-Pairing R->O2

Mechanistic comparison of HILIC vs. RPLC for polar basic piperazine impurities.

Quantitative Performance Comparison

The following table summarizes the experimental performance of HILIC-MS/MS versus RPLC-MS/MS for the quantification of a representative genotoxic impurity (1-methyl-4-nitrosopiperazine) in a piperazine-derivative matrix[2][3].

Performance MetricHILIC-MS/MS (Zwitterionic)RPLC-MS/MS (C18 + 0.1% FA)Causality / Mechanistic Driver
Retention Factor ( k′ ) 4.50.2HILIC partitions the polar analyte into the water-rich layer on the stationary phase[7].
Limit of Detection (LOD) 0.05 ppm1.2 ppmHigh acetonitrile content in HILIC mobile phase improves ESI desolvation efficiency[9].
Matrix Effect (ME) 98% (Minimal suppression)65% (Severe suppression)RPLC co-elutes the analyte with unretained polar matrix components in the void volume.
Peak Symmetry ( As​ ) 1.052.40 (Tailing)HILIC avoids secondary interactions between basic amines and unendcapped silanols seen in RPLC.
MS Compatibility Excellent (Volatile buffers)Poor (Requires ion-pairing)HILIC uses MS-friendly ammonium formate/acetate[6].

Step-by-Step Methodology: Self-Validating HILIC-MS/MS Protocol

To comply with ICH Q2(R2) guidelines[5][10], an analytical protocol must be a self-validating system. This means the sequence architecture must continuously verify its own suitability, accuracy, and precision during the run.

Phase 1: Sample & Standard Preparation

Critical Causality: In HILIC, injecting a sample dissolved in 100% water will disrupt the aqueous enriched layer on the stationary phase, causing severe peak distortion.

  • Diluent: Prepare a diluent of 90:10 Acetonitrile:Water.

  • Internal Standard (IS): Spike all samples and calibration standards with an isotopically labeled internal standard (e.g., Piperazine- d8​ ) at a constant concentration. This mathematically normalizes any variations in ESI ionization efficiency.

  • Sample Extraction: Weigh 50 mg of the (S)-2-(Piperazin-2-yl)ethanol API. Dissolve and dilute to 10 mL using the diluent.

Phase 2: Chromatographic & MS Conditions
  • Column: Zwitterionic HILIC column (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with formic acid. (Causality: The buffer maintains constant ionic strength, which is critical for reproducible retention of the basic piperazine nitrogen[7]).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: Start at 90% B. Hold for 1 min, then ramp to 50% B over 5 minutes. Return to 90% B and equilibrate for 4 minutes. (Note: In HILIC, the gradient runs from high organic to high aqueous—the exact inverse of RPLC[6]).

  • MS Detection: Triple Quadrupole operating in ESI Positive mode. Monitor specific Multiple Reaction Monitoring (MRM) transitions for the impurity and the IS.

Phase 3: The ICH Q2(R2) Self-Validating Sequence

Execute the following injection sequence to ensure real-time compliance:

  • Blank Injection: Verifies absence of carryover.

  • System Suitability Test (SST) x 6: Injections of the LOQ standard. The system self-validates if %RSD of the peak area is 5.0% and Signal-to-Noise (S/N) is 10.

  • Calibration Curve (6 levels): Establishes linearity ( R2≥0.995 ).

  • Quality Control (QC) Samples: Low, Mid, and High spike recoveries.

  • Unknown API Samples.

  • Bracketed SST: A final injection of the mid-level standard to prove the system did not drift during the run.

Workflow S1 Sample Prep High Organic Diluent S2 Separation Zwitterionic HILIC S1->S2 S3 Ionization ESI Positive Mode S2->S3 S4 Detection MRM (Triple Quad) S3->S4 S5 Validation ICH Q2(R2) Compliance S4->S5

Step-by-step LC-MS/MS analytical workflow for impurity profiling.

Mechanistic Insights & Expert Recommendations

When validating this method under ICH Q2(R2)[5][11], robustness is a primary concern. Because HILIC relies on a delicate water-rich partition layer on the silica surface, column equilibration is the most frequent point of failure.

Expert Insight: Always equilibrate a new HILIC column with at least 50 column volumes of the starting mobile phase, and run 3 to 5 "dummy" injections of the sample matrix before beginning the formal validation sequence. This passivates active sites on the column and stabilizes the retention times[8]. Furthermore, do not substitute ammonium formate with pure formic acid; the lack of ionic strength (salt) will lead to drifting retention times and poor peak shapes for basic amines like (S)-2-(Piperazin-2-yl)ethanol[7].

By transitioning from RPLC to HILIC-MS/MS, analytical laboratories can eliminate the need for derivatization[1], avoid mass spectrometer contamination from ion-pairing agents, and achieve the rigorous sensitivity and robustness required by modern regulatory agencies for genotoxic impurity profiling.

References

  • [European Pharmaceutical Review] 4

  • [ECA Academy]10

  • [GMP Publishing]11

  • [Benchchem]1 5.[FDA] 5

  • [OUCI]2

  • [PubMed]3

  • [LCMS.cz]6

  • [PMC]7 10.[LCGC International] 9 11.[UHPLC Slab] 8

Sources

Validation

A Comparative Guide to Chiral Catalysts for the Production of (S)-2-(Piperazin-2-yl)ethanol

(S)-2-(Piperazin-2-yl)ethanol is a valuable chiral building block in medicinal chemistry, frequently incorporated into pharmacologically active molecules to enhance their therapeutic profiles. The precise stereochemical...

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Author: BenchChem Technical Support Team. Date: April 2026

(S)-2-(Piperazin-2-yl)ethanol is a valuable chiral building block in medicinal chemistry, frequently incorporated into pharmacologically active molecules to enhance their therapeutic profiles. The precise stereochemical control at the C2 position of the piperazine ring is often critical for biological activity, making its enantioselective synthesis a topic of significant interest for researchers and drug development professionals. This guide provides an in-depth comparative analysis of three prominent catalytic strategies for the production of (S)-2-(Piperazin-2-yl)ethanol: Chiral Pool Synthesis, Rhodium-Catalyzed Asymmetric Hydrogenation, and Lipase-Catalyzed Kinetic Resolution.

This document moves beyond a simple recitation of protocols, delving into the causality behind experimental choices and providing a framework for selecting the most appropriate synthetic route based on project-specific needs, such as scale, cost, and available equipment.

Strategic Overview: Three Paths to a Privileged Scaffold

The synthesis of enantiomerically pure compounds like (S)-2-(Piperazin-2-yl)ethanol can be approached from several distinct strategic standpoints. We will explore and compare the following methodologies:

  • Chiral Pool Synthesis: This classical and robust approach leverages the innate chirality of readily available natural products, such as amino acids. Here, the desired stereocenter is already present in the starting material, and the synthetic challenge lies in the chemical transformations to build the target structure without compromising stereochemical integrity.

  • Asymmetric Hydrogenation: A powerful and atom-economical method where a prochiral precursor is converted into a chiral product using molecular hydrogen and a chiral transition metal catalyst. This approach creates the stereocenter in a key catalytic step, often with high efficiency and enantioselectivity.

  • Enzymatic Kinetic Resolution: This biocatalytic method involves the use of an enzyme to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two. This strategy is renowned for its exceptional selectivity under mild reaction conditions.

The following sections will provide detailed protocols, mechanistic insights, and a comparative analysis to guide you in your synthetic endeavors.

Chiral Pool Synthesis from (S)-Threonine

This strategy is a reliable method that begins with the enantiomerically pure amino acid (S)-threonine, which possesses the necessary stereochemistry at the carbon that will become the C2 position of the piperazine ring.[1][2] The synthesis involves a multi-step sequence of protection, functional group manipulation, and cyclization.

Scientific Rationale & Mechanistic Insights

The core principle of this approach is the preservation of the existing stereocenter from the starting material. An orthogonal protecting group strategy is crucial to prevent racemization during the synthesis.[1] Carboxybenzyl (Cbz) is often chosen for the amine due to its stability and removal under mild hydrogenolysis conditions, which concurrently can induce the final ring closure. The reduction of the ester and amide functionalities is typically achieved with powerful hydride reagents like Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃).

G cluster_0 Step 1: Protection cluster_1 Step 2: Diamine Formation cluster_2 Step 3: Deprotection & Cyclization ST (S)-Threonine PST N,N'-di-Cbz protected intermediate ST->PST Cbz-Cl, Base Diamine Protected Diamino Alcohol PST->Diamine Ester to Amide to Amine Conversion Final (S)-2-(Piperazin-2-yl)ethanol Diamine->Final H₂, Pd/C

Caption: Workflow for Chiral Pool Synthesis of (S)-2-(Piperazin-2-yl)ethanol.

Experimental Protocol: Chiral Pool Synthesis

Step 1: Protection of (S)-Threonine Methyl Ester

  • Suspend (S)-Threonine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM, 10 vol).

  • Add triethylamine (2.2 eq) and cool the mixture to 0 °C.

  • Slowly add a solution of benzyl chloroformate (Cbz-Cl, 2.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up by washing with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the N,O-di-Cbz protected ester.[1]

Step 2: Reduction and Conversion to a Diamine Precursor

  • Dissolve the protected ester (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 vol) and cool to 0 °C.

  • Slowly add lithium borohydride (LiBH₄, 1.5 eq) and stir for 2-4 hours.

  • Carefully quench with 1M HCl and extract with ethyl acetate to yield the protected amino alcohol.

  • The alcohol is then converted to a leaving group (e.g., mesylate) and displaced with a protected amine (e.g., benzylamine) to form the linear diamine precursor.

Step 3: Hydrogenolysis, Deprotection, and Cyclization

  • Dissolve the diamine precursor from Step 2 in ethanol (15 vol).

  • Add Palladium on carbon (Pd/C, 10 mol%).

  • Stir the mixture under a hydrogen atmosphere (1 atm or higher) at room temperature for 16-24 hours. This single step removes both Cbz protecting groups and the N-benzyl group, leading to spontaneous cyclization.

  • Filter the reaction mixture through Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain crude (S)-2-(Piperazin-2-yl)ethanol.

  • Purify by column chromatography or recrystallization from a suitable solvent system.

Rhodium-Catalyzed Asymmetric Hydrogenation

This elegant approach creates the chiral center through the asymmetric hydrogenation of a prochiral pyrazine precursor, 2-(pyrazin-2-yl)ethanol. Rhodium complexes with chiral bisphosphine ligands are highly effective for this type of transformation, delivering the product with high enantioselectivity.[3][4]

Scientific Rationale & Mechanistic Insights

The success of this method hinges on the formation of a chiral catalyst-substrate complex that directs the delivery of hydrogen to one face of the pyrazine ring. The choice of the chiral ligand is paramount, as its structure dictates the stereochemical outcome. Ligands like those from the DuPhos or JosiPhos families are often employed. The reaction typically proceeds through an oxidative addition of H₂ to the Rh(I) center, followed by coordination of the substrate and migratory insertion of hydrogen.

G cluster_0 Catalyst Activation cluster_1 Asymmetric Hydrogenation cluster_2 Product Formation Precat [Rh(COD)(L)]⁺ ActiveCat [Rh(H)₂(S)₂(L)]⁺ Precat->ActiveCat H₂, Solvent (S) Complex Chiral Catalyst-Substrate Complex ActiveCat->Complex + Substrate Substrate 2-(Pyrazin-2-yl)ethanol Product (S)-Tetrahydropyrazine Intermediate Complex->Product H₂ Insertion Final (S)-2-(Piperazin-2-yl)ethanol Product->Final Further Reduction

Caption: Catalytic Cycle for Asymmetric Hydrogenation.

Experimental Protocol: Asymmetric Hydrogenation

Step 1: Synthesis of 2-(Pyrazin-2-yl)ethanol

  • This precursor can be synthesized by the reduction of commercially available 2-acetylpyrazine using a reducing agent like sodium borohydride (NaBH₄).

Step 2: Asymmetric Hydrogenation

  • In an inert atmosphere glovebox, charge a pressure reactor with the chiral rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1 mol%) and the chiral ligand (e.g., (S,S)-Et-DuPhos, 1.1 mol%) in degassed methanol.

  • Stir for 30 minutes to allow for catalyst formation.

  • Add the substrate, 2-(pyrazin-2-yl)ethanol (1.0 eq).

  • Seal the reactor, remove from the glovebox, and pressurize with hydrogen gas (e.g., 50 atm).

  • Stir at a controlled temperature (e.g., 50 °C) for 24-48 hours.

  • Carefully vent the reactor and concentrate the reaction mixture under reduced pressure.

  • The initial product is likely a tetrahydropyrazine derivative which may require a second, less selective hydrogenation step (e.g., using Pd/C and H₂) to fully reduce to the piperazine.

  • Purify the final product by column chromatography.

Lipase-Catalyzed Kinetic Resolution

Biocatalysis offers a green and highly selective alternative for producing chiral compounds. In this method, a racemic mixture of N-protected 2-(piperazin-2-yl)ethanol is subjected to enzymatic acylation. The enzyme, typically a lipase, will selectively acylate one enantiomer, leaving the other unreacted.[5][6]

Scientific Rationale & Mechanistic Insights

Kinetic resolution relies on the difference in reaction rates of two enantiomers with a chiral catalyst, in this case, an enzyme. Lipases, such as Candida antarctica lipase B (CAL-B), are particularly effective for resolving alcohols.[7] The enzyme's chiral active site preferentially binds one enantiomer, facilitating its acylation at a much faster rate than the other. The result is a mixture of the acylated (R)-enantiomer and the unreacted (S)-enantiomer, which can then be separated. The maximum theoretical yield for the desired enantiomer in a classic kinetic resolution is 50%.

G cluster_0 Racemic Substrate cluster_1 Enzymatic Acylation cluster_2 Separable Products cluster_3 Deprotection Racemate rac-N-Boc-2-(Piperazin-2-yl)ethanol Enzyme Lipase (e.g., CAL-B) Racemate->Enzyme S_Product (S)-N-Boc-2-(Piperazin-2-yl)ethanol (Unreacted) Enzyme->S_Product Slow R_Product (R)-N-Boc-2-(Piperazin-2-yl)ethyl Acetate (Acylated) Enzyme->R_Product Fast Acyl Acyl Donor (e.g., Vinyl Acetate) Acyl->Enzyme Final (S)-2-(Piperazin-2-yl)ethanol S_Product->Final TFA or HCl

Caption: Workflow for Lipase-Catalyzed Kinetic Resolution.

Experimental Protocol: Enzymatic Kinetic Resolution

Step 1: Synthesis of Racemic N-Boc-2-(piperazin-2-yl)ethanol

  • Synthesize racemic 2-(piperazin-2-yl)ethanol via a non-chiral route, for example, by hydrogenation of 2-(pyrazin-2-yl)ethanol with a non-chiral catalyst like Raney Nickel.

  • Protect one of the piperazine nitrogens with a Boc group using di-tert-butyl dicarbonate (Boc₂O).

Step 2: Lipase-Catalyzed Kinetic Resolution

  • Dissolve the racemic N-Boc-2-(piperazin-2-yl)ethanol (1.0 eq) in a suitable organic solvent (e.g., toluene or MTBE).

  • Add an acyl donor, such as vinyl acetate (2.0-5.0 eq).

  • Add the lipase, often in an immobilized form for easy removal (e.g., Novozym 435, which is immobilized CAL-B), typically 10-20% by weight of the substrate.

  • Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.

  • Filter off the immobilized enzyme (which can often be reused).

  • Remove the solvent under reduced pressure.

  • Separate the unreacted (S)-alcohol from the acylated (R)-ester by column chromatography.

Step 3: Deprotection

  • Dissolve the purified (S)-N-Boc-2-(piperazin-2-yl)ethanol in a suitable solvent like DCM.

  • Add a strong acid such as trifluoroacetic acid (TFA) or HCl in dioxane.

  • Stir at room temperature until the deprotection is complete (monitored by TLC).

  • Remove the solvent and excess acid under reduced pressure to obtain the final product, often as a salt.

Comparative Analysis and Recommendations

The optimal synthetic strategy for producing (S)-2-(Piperazin-2-yl)ethanol is highly dependent on the specific requirements of the project. Below is a table summarizing the key performance indicators for each catalytic approach.

ParameterChiral Pool SynthesisAsymmetric HydrogenationEnzymatic Kinetic Resolution
Chirality Source Pre-existing in starting materialCatalyst-inducedEnzyme-induced selectivity
Typical Yield Moderate to Good (multi-step)HighMax. 50% (for desired enantiomer)
Enantiomeric Excess >98%Typically >95%>99% (with careful monitoring)
Key Reagents Amino acids, protecting groups, hydridesChiral ligands, Rh/Ir precursors, H₂ gasRacemic substrate, Lipase, Acyl donor
Scalability Good, well-established proceduresExcellent, common in industryGood, but limited by 50% max yield
Equipment Needs Standard laboratory glasswareHigh-pressure reactor, GloveboxStandard glassware, Incubator/shaker
Cost Consideration Cost of multi-step synthesisHigh initial cost of catalyst/ligandCost of enzyme, disposal of wrong enantiomer
Primary Advantage High reliability of stereochemistryHigh atom economy and efficiencyExceptional selectivity, mild conditions
Primary Disadvantage Multiple synthetic stepsRequires specialized equipmentTheoretical max yield of 50%
Senior Scientist's Recommendation:
  • For academic research and initial discovery efforts, where reliability of the stereocenter is paramount and scale is not a primary concern, Chiral Pool Synthesis is an excellent choice. It utilizes well-understood transformations and guarantees high enantiopurity if starting materials are pure.[2]

  • For process development and large-scale manufacturing, Asymmetric Hydrogenation is often the preferred method. Despite the initial investment in catalysts and equipment, its high efficiency, atom economy, and scalability make it the most cost-effective option for producing large quantities of the target molecule.[4]

  • When a highly pure enantiomer is required and a racemic precursor is readily available, Enzymatic Kinetic Resolution is a powerful option. It is particularly attractive due to its operational simplicity, mild and environmentally friendly conditions, and the extremely high enantiomeric excess that can be achieved.[6] This method is ideal if the undesired enantiomer can be racemized and recycled, turning it into a dynamic kinetic resolution process.

Ultimately, the selection of a synthetic route is a strategic decision that requires a thorough evaluation of the available resources, project timelines, and desired scale of production. This guide provides the foundational data and expert insights to make that decision with confidence.

References

  • Perdicchia, D., et al. (2015). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Molecules.
  • BenchChem. (2025). Avoiding racemization during the synthesis of 1-(Piperazin-2-yl)ethanol. BenchChem Technical Guides.
  • BenchChem. (2025). Synthesis of Chiral 1-(Piperazin-2-yl)ethanol: An In-Depth Technical Guide. BenchChem Technical Guides.
  • Behenna, D. C., & Stoltz, B. M. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation.
  • Stoltz, B. M., et al. (2014).
  • Bernardi, L., et al. (2012). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry.
  • BenchChem. (2025). Exploring 1-(Piperazin-2-yl)ethanol Derivatives for Drug Discovery: A Technical Guide. BenchChem Technical Guides.
  • Al-Hourani, B. J. (2020).
  • Meltretter, J., et al. (2004). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Journal of Medicinal Chemistry.
  • Zhang, X., et al. (2024). Transition-Metal-Catalyzed Asymmetric Reduction of 2-Pyridine Ketones. Synlett.
  • Paravidino, M., et al. (2024). Biocatalyst Immobilization and Process Intensification: Production of (S)-Piperazine-2-carboxylic Acid Dihydrochloride. Organic Process Research & Development.
  • O'Brien, P., et al. (2012). Catalytic Dynamic Resolution Applied to the Synthesis of 2,6-Disubstituted Piperidines: Preparation of (+)-Lupetidine and (–)-Epidihydropinidine. Heterocycles.
  • Nájera, C., et al. (2024). Enantioselective alkynylation of isatins and isatin-derived ketimines using a chiral perhydro-1,3-benzoxazine. Organic & Biomolecular Chemistry.
  • Fochi, M., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry.
  • Wang, J., et al. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)
  • Paravidino, M., et al. (2024). Biocatalyst Immobilization and Process Intensification: Production of (S)-Piperazine-2-carboxylic Acid Dihydrochloride.
  • Esteruelas, M. A., et al. (2013). Asymmetric transfer hydrogenation of ketones catalyzed by enantiopure osmium(II) pybox complexes. Organometallics.
  • Zhang, X., et al. (2009).
  • CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives. (2005).
  • Knowles, W. S. (2020). Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes.
  • Etayo, P., & Vidal-Ferran, A. (2013). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews.
  • Gotor-Fernández, V., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Molecules.
  • CN108129404B - Synthesis method of chiral piperazinone derivative. (2020).
  • US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. (2008).
  • Mashima, K., et al. (2017). Iridium‐Catalyzed Asymmetric Hydrogenation of Tosylamido‐Substituted Pyrazines for Constructing Chiral Tetrahydropyrazines.
  • Riva, S., et al. (2015).
  • de Villiers, M., et al. (2018).
  • Clayden, J., Greeves, N., & Warren, S. (n.d.). Asymmetric synthesis - Pure enantiomers from Nature: the chiral pool and chiral induction. University of Manchester.
  • Zhang, X., et al. (2015). Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. Organic Letters.
  • Hu, X., et al. (2012). Ruthenium(II) pyrazolyl-pyridyl-oxazolinyl complex catalysts for the asymmetric transfer hydrogenation of ketones. Chemistry - A European Journal.
  • Bäckvall, J.-E., et al. (2012). Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. The Journal of Organic Chemistry.
  • Patel, R. N. (2017). Selected examples of lipase-catalyzed kinetic resolution of tertiary alcohols.

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Safety & Regulatory Compliance

Safety

Mastering the Safe Handling of (S)-2-(Piperazin-2-yl)ethanol: A Guide for Laboratory Professionals

For researchers and scientists in the fast-paced world of drug development, the ability to handle novel chemical entities with confidence and precision is paramount. This guide provides essential, immediate safety and lo...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and scientists in the fast-paced world of drug development, the ability to handle novel chemical entities with confidence and precision is paramount. This guide provides essential, immediate safety and logistical information for the handling of (S)-2-(Piperazin-2-yl)ethanol, a key building block in modern medicinal chemistry. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety protocol, thereby fostering a culture of proactive safety and experimental excellence.

Hazard Assessment: Understanding the Risks

Therefore, it is prudent to treat (S)-2-(Piperazin-2-yl)ethanol with a high degree of caution, assuming it possesses the following hazards:

  • Corrosive to skin and eyes: The presence of the piperazine moiety, a basic amine, suggests that the compound can cause severe burns upon contact.

  • Acute toxicity (oral and inhalation): Ingestion or inhalation of the compound may lead to adverse health effects.

  • Respiratory tract irritation: Vapors or aerosols may irritate the respiratory system.

This conservative approach ensures that all handling procedures are designed to mitigate the highest potential risk, a cornerstone of robust laboratory safety.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a one-size-fits-all approach; it is a dynamic process that depends on the scale and nature of the operation. The following table outlines the recommended PPE for handling (S)-2-(Piperazin-2-yl)ethanol.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions (small scale) Safety glasses with side shieldsNitrile or neoprene glovesLaboratory coatNot generally required if handled in a certified chemical fume hood
Reactions and work-up procedures Chemical splash goggles or a face shieldNitrile or neoprene gloves (consider double gloving for extended operations)Chemical-resistant laboratory coat or apronRequired if there is a potential for aerosol generation outside of a fume hood
Large-scale operations or potential for splashing Full-face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or apron over a laboratory coatA NIOSH-approved respirator with an organic vapor cartridge
Cleaning spills Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or coverallsA NIOSH-approved respirator with an organic vapor cartridge

The Rationale Behind Our Recommendations:

  • Eye and Face Protection: The potential for severe eye damage necessitates, at a minimum, safety glasses with side shields.[4] For procedures with a higher risk of splashing, chemical splash goggles or a full-face shield are essential to protect the entire face.[1]

  • Hand Protection: Impervious gloves, such as nitrile or neoprene, are critical to prevent skin contact.[5] The choice of glove material should always be cross-referenced with a glove compatibility chart for the specific solvent being used. For extended procedures, double gloving provides an additional layer of protection.

  • Body Protection: A standard laboratory coat is sufficient for small-scale operations within a fume hood.[5] However, for larger quantities or when there is a significant risk of splashes, a chemical-resistant apron or suit is necessary to prevent saturation of clothing and subsequent skin contact.

  • Respiratory Protection: All handling of (S)-2-(Piperazin-2-yl)ethanol should ideally be conducted within a certified chemical fume hood to minimize inhalation exposure.[5] In the event that this is not feasible, or if there is a risk of aerosol generation, a properly fitted NIOSH-approved respirator with an organic vapor cartridge is mandatory.[4]

Safe Handling Protocol: A Step-by-Step Approach

Adherence to a standardized protocol is crucial for minimizing risk and ensuring reproducible results. The following workflow is designed to guide the user through the safe handling of (S)-2-(Piperazin-2-yl)ethanol from receipt to disposal.

I. Preparation and Pre-Handling:

  • Information Review: Before handling the compound for the first time, thoroughly review this guide and any available safety information for similar compounds.

  • Fume Hood Verification: Ensure the chemical fume hood to be used is functioning correctly and has a current certification.

  • PPE Donning: Put on all required PPE as outlined in the table above. Check for any defects in gloves or other equipment.

  • Work Area Preparation: Designate a specific area within the fume hood for the handling of the compound. Ensure all necessary equipment (spatulas, glassware, etc.) is clean and readily accessible.

II. Handling the Compound:

  • Weighing: If weighing the solid, perform this task in the fume hood. Use a disposable weighing boat to prevent contamination of the balance.

  • Solution Preparation: Add the solid to the solvent slowly and in a controlled manner. Be mindful of any potential exothermic reactions.

  • Reaction and Work-up: Conduct all reactions and subsequent work-up procedures within the fume hood. Use appropriate glassware and ensure all joints are properly sealed.

III. Post-Handling and Decontamination:

  • Container Sealing: Securely seal the primary container of (S)-2-(Piperazin-2-yl)ethanol and any vessels containing the compound.

  • Work Area Decontamination: Wipe down the work surface within the fume hood with an appropriate solvent (e.g., isopropanol) followed by a soap and water solution.

  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by lab coat, and then eye protection.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[5]

The following diagram illustrates the core principles of the safe handling workflow.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal Prep Review Safety Info & Prepare Work Area DonPPE Don Appropriate PPE Prep->DonPPE 1. Weigh Weigh Compound DonPPE->Weigh 2. Prepare Prepare Solution Weigh->Prepare 3. React Conduct Reaction / Work-up Prepare->React 4. Decontaminate Decontaminate Work Area & Equipment React->Decontaminate 5. Dispose Dispose of Waste in Labeled, Sealed Containers React->Dispose Waste Stream DoffPPE Doff PPE Correctly Decontaminate->DoffPPE 6. Wash Wash Hands Thoroughly DoffPPE->Wash 7.

Caption: Safe handling workflow for (S)-2-(Piperazin-2-yl)ethanol.

Decontamination and Disposal Plan

Proper disposal of (S)-2-(Piperazin-2-yl)ethanol and any contaminated materials is a critical final step in the safe handling process.

  • Waste Segregation: All waste contaminated with (S)-2-(Piperazin-2-yl)ethanol, including disposable gloves, weighing boats, and solvent rinses, must be collected in a dedicated, clearly labeled, and sealed waste container.[5]

  • Disposal Protocol: The disposal of this chemical waste must be in accordance with all local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on the proper disposal procedures. Do not dispose of this material down the drain or in the general trash.

  • Spill Management: In the event of a spill, evacuate the area and alert your supervisor and EHS department immediately. Only personnel with the appropriate training and PPE should attempt to clean up the spill. Small spills can be absorbed with an inert material (e.g., vermiculite, sand) and placed in a sealed container for disposal.

By integrating these safety protocols into your daily laboratory practices, you can confidently and safely unlock the scientific potential of (S)-2-(Piperazin-2-yl)ethanol.

References

  • KISHIDA CHEMICAL CO., LTD. (2024). Safety Data Sheet: Ethanol (99.5).
  • Jubilant Ingrevia Limited. (n.d.). Safety Data Sheet: Piperidine-2-ethanol.
  • TCI Chemicals. (2023, March 5). SAFETY DATA SHEET: 1-(2-Hydroxyethyl)piperazine.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: N-(2-Hydroxyethyl)piperazine.
  • PubChem. (n.d.). 2-(2-(Piperazin-1-yl)ethoxy)ethanol dihydrochloride. Retrieved from [Link]

  • KANTO CHEMICAL CO., INC. (2024, February 16). Safety Data Sheet: n-Dodecane.
  • Shinsei Chemical Company Ltd. (n.d.). Safety Data Sheet: Mono-6-O-Propargyl-beta-cyclodextrin. Retrieved from [Link]

  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 2-Piperidineethanol.
  • Elixirgen Scientific, Inc. (n.d.). PRODUCT AND COMPANY INFORMATION Product name:​ Component G2.
  • Japan Industrial Safety and Health Association. (n.d.). Hydramethylnon. Retrieved from [Link]

  • AiFChem. (2025, October 21). 1246651-15-9 | (S)-2-(Piperazin-2-yl)ethanol dihydrochloride.

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